YX-2-107
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C45H51N11O9 |
|---|---|
分子量 |
890.0 g/mol |
IUPAC 名称 |
N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C45H51N11O9/c1-26-31-23-49-45(52-40(31)55(28-8-3-4-9-28)43(63)38(26)27(2)57)50-34-14-12-29(22-48-34)53-18-20-54(21-19-53)37(60)24-46-16-5-6-17-47-36(59)25-65-33-11-7-10-30-39(33)44(64)56(42(30)62)32-13-15-35(58)51-41(32)61/h7,10-12,14,22-23,28,32,46H,3-6,8-9,13,15-21,24-25H2,1-2H3,(H,47,59)(H,51,58,61)(H,48,49,50,52) |
InChI 键 |
JNYCZFGLJGFFEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |
产品来源 |
United States |
Foundational & Exploratory
YX-2-107: A Technical Deep Dive into its Mechanism of Action for Selective CDK6 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing its core signaling pathways. This compound represents a promising therapeutic strategy for malignancies dependent on CDK6, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3] By hijacking the cell's natural protein disposal machinery, this compound not only inhibits the kinase activity of CDK6 but also eliminates the protein entirely, offering potential advantages over traditional kinase inhibitors.[3][4][5]
Core Mechanism of Action: Targeted Protein Degradation
This compound operates as a bifunctional molecule, simultaneously binding to CDK6 and an E3 ubiquitin ligase.[3] Specifically, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This ternary complex formation facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome. This targeted degradation leads to a rapid and preferential reduction of CDK6 levels within the cell.[3]
The key steps in the mechanism of action are:
-
Binding: this compound binds to both CDK6 and the CRBN E3 ubiquitin ligase.
-
Ternary Complex Formation: The binding of this compound to both proteins brings them into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules to the CDK6 protein.
-
Proteasomal Degradation: The poly-ubiquitinated CDK6 is recognized and degraded by the 26S proteasome.
This degradation-based approach offers a distinct advantage over simple kinase inhibition by eliminating both the catalytic and non-catalytic functions of CDK6.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| CDK6 Degradation IC50 | 4.4 nM | In vitro | [1][2] |
| CDK6 Degradation DC50 | ~4 nM | Ph+ BV173 ALL cells | [3][6] |
| CDK4 Kinase Inhibition IC50 | 0.69 nM | In vitro | [3][6][7] |
| CDK6 Kinase Inhibition IC50 | 4.4 nM | In vitro | [3][6][7] |
Table 2: In Vivo Pharmacokinetics and Activity of this compound
| Parameter | Value | Animal Model | Dosing | Reference |
| Maximum Concentration (Cmax) | 741 nM | C57BL/6j mice | 10 mg/kg; i.p.; single dose | [1] |
| Plasma Clearance | Cleared after 4 hours | C57BL/6j mice | 10 mg/kg; i.p.; single dose | [1] |
| Pharmacological Activity | Suppression of Ph+ ALL proliferation | NRG-SGM3 mice (Ph+ ALL xenografts) | 150 mg/kg; i.p.; single daily for 3 days | [1] |
| Metabolic Stability (Half-life) | 35 minutes | Mouse liver microsomes | N/A | [4] |
Signaling Pathway
This compound-mediated degradation of CDK6 has significant downstream effects on cell cycle regulation. A primary consequence is the inhibition of Retinoblastoma (RB) protein phosphorylation.[1][2] Hypophosphorylated RB remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and cell cycle progression. Additionally, this compound treatment leads to the downregulation of FOXM1 expression, another key regulator of cell cycle progression.[1][2]
Caption: Signaling pathway of this compound leading to CDK6 degradation and cell cycle arrest.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the available literature describes the key experimental setups used to elucidate the mechanism of action of this compound.
In Vitro Degradation and Kinase Inhibition Assays
-
Objective: To determine the potency and selectivity of this compound in degrading CDK6 and inhibiting CDK4/6 kinase activity.
-
Methodology Outline:
-
Cell Culture: Ph+ ALL cell lines (e.g., BV173, SUP-B15) are cultured under standard conditions.[1]
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified duration (e.g., 4 hours).[1]
-
Protein Level Analysis: Cell lysates are collected, and protein levels of CDK6, CDK4, phospho-RB, and FOXM1 are assessed by Western blotting.[1]
-
Kinase Activity Assay: In vitro kinase assays are performed using recombinant CDK4 and CDK6 enzymes to determine the IC50 values for kinase inhibition.[3][6]
-
Data Analysis: Densitometry is used to quantify protein bands from Western blots to determine the DC50 for CDK6 degradation.
-
Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Methodology Outline:
-
Cell Treatment: Ph+ ALL cells are treated with this compound (e.g., 2000 nM) for a defined period (e.g., 48 hours).[1]
-
Cell Staining: Cells are fixed and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of this compound in suppressing Ph+ ALL growth.
-
Methodology Outline:
-
Animal Model: Immunodeficient mice (e.g., NRG-SGM3) are engrafted with human Ph+ ALL cells to establish xenografts.[1]
-
Treatment: Once leukemia is established, mice are treated with this compound (e.g., 150 mg/kg, i.p., daily for 3 days) or a vehicle control.[1]
-
Monitoring: Leukemia burden is monitored by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.[4]
-
Pharmacodynamic Analysis: At the end of the treatment period, tissues are collected to assess the levels of CDK6, phospho-RB, and FOXM1 to confirm target engagement.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 7. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of YX-2-107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX-2-107 is a potent and selective small molecule degrader that functions as a proteolysis-targeting chimera (PROTAC). Its primary cellular target is Cyclin-Dependent Kinase 6 (CDK6). By inducing the degradation of CDK6, this compound offers a therapeutic strategy for malignancies dependent on this kinase, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This document provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular pathways and workflows.
Introduction to this compound and its Cellular Target
This compound is a heterobifunctional molecule designed to selectively target CDK6 for degradation by the cellular ubiquitin-proteasome system.[1][2] Unlike traditional kinase inhibitors that only block the catalytic activity of their targets, this compound eliminates the entire CDK6 protein, thereby abrogating both its kinase-dependent and kinase-independent functions.[1][2] This is particularly relevant in cancers like Ph+ ALL, where CDK6 has been shown to have roles beyond cell cycle regulation.[1]
The molecule consists of three key components: a ligand that binds to CDK6, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] Specifically, this compound utilizes a derivative of the CDK4/6 inhibitor palbociclib (B1678290) to engage CDK6 and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This tripartite complex formation leads to the polyubiquitination of CDK6, marking it for degradation by the proteasome.[1]
Mechanism of Action
The mechanism of this compound-mediated degradation of CDK6 involves the following key steps:
-
Binding to CDK6: The palbociclib-derived moiety of this compound binds to the ATP-binding pocket of CDK6.[2][3]
-
Recruitment of Cereblon E3 Ligase: The other end of the this compound molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
Ternary Complex Formation: This results in the formation of a stable ternary complex consisting of CDK6, this compound, and the CRBN E3 ligase.[1]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CDK6.[1]
-
Proteasomal Degradation: The polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome.[1]
This process leads to a rapid and sustained reduction in cellular CDK6 levels.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| CDK4 | 0.69[2] |
| CDK6 | 4.4[2] |
Table 2: In Vitro CDK6 Degradation
| Cell Line | DC50 (nM) |
| Ph+ BV173 ALL | ~4[2] |
Table 3: In Vivo Pharmacokinetics in Mice (10 mg/kg, i.p.)
| Parameter | Value |
| Maximum Concentration (Cmax) | 741 nM[4][5] |
| Time to Cmax (Tmax) | Not explicitly stated |
| Clearance | Cleared from plasma after 4 hours[4][5] |
Signaling Pathway
This compound-mediated degradation of CDK6 impacts downstream signaling pathways that are critical for cell cycle progression and proliferation. The primary consequence is the reduced phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Additionally, the expression of FOXM1, a key transcription factor involved in cell cycle progression, is also suppressed.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular target and effects of this compound.
In Vitro Kinase Assay
This protocol is a generalized procedure for assessing the inhibitory activity of this compound against CDK4 and CDK6 kinases.
Materials:
-
Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma protein (Rb) substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate (Rb), and this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for CDK6 Degradation
This protocol describes the detection of CDK6 protein levels in cells treated with this compound.
Materials:
-
Ph+ ALL cell lines (e.g., BV173, SUP-B15)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CDK6, anti-CDK4, anti-p-Rb (Ser780), anti-FOXM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed Ph+ ALL cells in culture plates and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Ph+ ALL cell lines
-
This compound
-
DMSO
-
Cold PBS
-
Ethanol (B145695) (70%)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for a specified duration (e.g., 48 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Analyze the DNA content of the single-cell population to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
This protocol is a general guideline for evaluating the anti-leukemic activity of this compound in a mouse xenograft model of Ph+ ALL.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Ph+ ALL cells (patient-derived or cell line)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Flow cytometry antibodies for human CD45 and other relevant markers
Procedure:
-
Inject immunodeficient mice intravenously with Ph+ ALL cells.
-
Monitor the engraftment of leukemia by periodic peripheral blood analysis for human CD45+ cells.
-
Once the leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 150 mg/kg, intraperitoneally, daily) or vehicle to the respective groups.[4][5]
-
Monitor tumor burden by flow cytometry of peripheral blood throughout the study.
-
Monitor the health and body weight of the mice regularly.
-
At the end of the study, sacrifice the mice and harvest tissues (e.g., bone marrow, spleen) for analysis of leukemia infiltration and target engagement (e.g., CDK6 degradation by Western blot or immunohistochemistry).
Experimental Workflows
The following diagrams illustrate the general workflows for in vitro and in vivo characterization of this compound.
Conclusion
This compound is a highly specific and potent PROTAC that targets the cellular protein CDK6 for degradation. Its mechanism of action, which involves the recruitment of the Cereblon E3 ubiquitin ligase, leads to the suppression of downstream signaling pathways critical for cell cycle progression. The preclinical data strongly support the potential of this compound as a therapeutic agent for CDK6-dependent malignancies, particularly Ph+ ALL. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and development of this promising targeted therapy.
References
- 1. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
YX-2-107: A Selective CDK6 Degrader for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 6 (CDK6) is a key regulator of cell cycle progression and a validated therapeutic target in various malignancies. While traditional small-molecule inhibitors have shown clinical efficacy, strategies to overcome resistance and enhance selectivity are actively being pursued. YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that mediates the degradation of CDK6. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in the field of targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional molecule designed to selectively induce the degradation of CDK6. As a PROTAC, it consists of a ligand that binds to CDK6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, this compound offers a novel therapeutic modality to eliminate CDK6 protein, thereby inhibiting both its kinase-dependent and -independent functions.[1] This approach has shown promise in preclinical models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a disease where CDK6 expression is a known dependency.[4][5][6]
Chemical Properties of this compound [2][7][8]
| Property | Value |
| CAS Number | 2417408-46-7 |
| Molecular Formula | C45H51N11O9 |
| Molecular Weight | 889.97 g/mol |
| IUPAC Name | N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide |
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of CDK6, leading to its polyubiquitination. The polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple CDK6 proteins.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective degradation of CDK6 in various cancer cell lines, particularly in Ph+ ALL models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| CDK6 Degradation IC50 | - | 4.4 nM | [5][6] |
| CDK6 Degradation Constant (DC50) | BV173 | ~4 nM | [3][8] |
| CDK4 Degradation | BV173 | Not observed | [3] |
| Effect on S Phase | BV173, SUP-B15 | Inhibition at 2000 nM (48h) | [5][6] |
| RB Phosphorylation | BV173, SUP-B15 | Inhibition at 2000 nM (72h) | [5][6] |
| FOXM1 Expression | BV173, SUP-B15 | Inhibition at 2000 nM (72h) | [5][6] |
In Vivo Activity
In vivo studies in mouse models of Ph+ ALL have shown that this compound is bioavailable and pharmacologically active, leading to tumor growth suppression.
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| NRG-SGM3 mice (Ph+ ALL xenografts) | 150 mg/kg, i.p., daily for 3 days | Suppressed percentage of primary Ph+ ALL S-phase cells, inhibited phospho-RB and FOXM1 expression, and induced selective CDK6 degradation. | [5] |
| C57BL/6j mice | 10 mg/kg, i.p., single dose | Maximum plasma concentration of 741 nM, cleared from plasma after 4 hours. | [5][6] |
Experimental Protocols
The following protocols are based on published literature and provide a framework for the investigation of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Synthesis of this compound
The detailed synthesis of this compound, a palbociclib-based PROTAC that recruits the CRBN E3 ligase, is described in the supplementary materials of the publication by De Dominici M, et al. in Blood 2020.[4] The general strategy involves the coupling of a palbociclib (B1678290) derivative with a CRBN ligand via a suitable linker.
Western Blot Analysis for CDK6 Degradation
This protocol is for assessing the degradation of CDK6 in cell lines such as BV173 and SUP-B15 following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CDK6 (specific catalog number and dilution to be optimized, e.g., 1:1000)
-
Rabbit anti-CDK4 (specific catalog number and dilution to be optimized, e.g., 1:1000)
-
Rabbit anti-phospho-Rb (Ser807/811) (specific catalog number and dilution to be optimized, e.g., 1:1000)
-
Rabbit anti-FOXM1 (specific catalog number and dilution to be optimized, e.g., 1:1000)
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control, specific catalog number and dilution to be optimized, e.g., 1:5000)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate BV173 or SUP-B15 cells and treat with various concentrations of this compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for the desired time (e.g., 4, 24, 48, 72 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in Ph+ ALL cells treated with this compound using propidium (B1200493) iodide (PI) staining.[9][10][11][12][13][14]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat BV173 or SUP-B15 cells with this compound (e.g., 2000 nM) for 48 hours.
-
Cell Harvesting: Harvest approximately 1x10^6 cells per sample.
-
Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (e.g., 100 µg/mL) and PI (e.g., 50 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a Ph+ ALL xenograft model using NRG-SGM3 mice.[4][15][16][17][18][19]
Materials:
-
NRG-SGM3 mice (immunodeficient)
-
Ph+ ALL cells (e.g., primary patient samples or cell lines like BV173)
-
This compound
-
Vehicle control (e.g., appropriate solvent for this compound)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inject approximately 2 x 10^6 Ph+ ALL cells intravenously into 7- to 9-week-old NRG-SGM3 mice.
-
Tumor Establishment and Monitoring: Monitor the mice for signs of leukemia development, which can include weight loss, ruffled fur, and hind-limb paralysis. Leukemia burden can be monitored by flow cytometry of peripheral blood for human CD45+ cells.
-
Treatment: Once leukemia is established (e.g., a certain percentage of human CD45+ cells in the peripheral blood), randomize the mice into treatment and control groups. Administer this compound (e.g., 150 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3 days).
-
Efficacy Assessment: Monitor the leukemia burden in the peripheral blood throughout the study. At the end of the study, harvest tissues such as bone marrow and spleen for analysis of leukemic infiltration, cell cycle status, and protein expression by western blot as described above.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess any potential toxicity of the treatment.
References
- 1. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. CDK6 Polyclonal Antibody (PA5-27978) [thermofisher.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 024099 - NRG-SGM3 Strain Details [jax.org]
- 17. The Molecular Subtype of Adult Acute Lymphoblastic Leukemia Samples Determines the Engraftment Site and Proliferation Kinetics in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice [frontiersin.org]
- 19. Improving pain management for murine orthotopic xenograft models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
YX-2-107: A Technical Guide to a Selective CDK6-Degrading PROTAC for Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] Developed as a potential therapeutic for CDK6-dependent cancers, particularly Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), this compound leverages the cell's own ubiquitin-proteasome system to eliminate the CDK6 protein.[3][4] This approach offers a distinct advantage over traditional kinase inhibitors by addressing both the catalytic and non-catalytic functions of CDK6.[2][3] Preclinical data demonstrates that this compound effectively suppresses the proliferation of Ph+ ALL cells, including those resistant to tyrosine kinase inhibitors (TKIs), by promoting rapid and preferential degradation of CDK6 over the closely related CDK4.[3][5] This technical document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Rationale
The development of this compound was prompted by the discovery that the growth of Ph+ ALL cells is highly dependent on CDK6, while the expression of CDK4 is largely dispensable.[4] Furthermore, silencing CDK6 proved more effective at suppressing Ph+ ALL in mouse models than dual CDK4/6 enzymatic inhibitors like palbociclib.[4][6] This suggested that CDK6 possesses growth-promoting functions that are independent of its kinase activity.[4]
To address both kinase-dependent and -independent roles, a PROTAC-based strategy was employed. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] this compound was engineered by conjugating a high-affinity CDK4/6 ligand (derived from palbociclib) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase via a chemical linker.[3][5][6] This design facilitates the formation of a ternary complex between CDK6, this compound, and CRBN, leading to the selective degradation of CDK6.[2]
Caption: Logical workflow for the development of this compound.
Mechanism of Action
This compound functions by co-opting the CRBN E3 ubiquitin ligase to induce the selective ubiquitination and proteasomal degradation of CDK6.[2][3] This event removes the CDK6 protein scaffold, thereby inhibiting its downstream signaling pathways. Key consequences of this compound activity include the reduced phosphorylation of the Retinoblastoma (RB) protein and the downregulation of FOXM1 expression.[1][2] These proteins are critical regulators of the G1-S phase transition in the cell cycle. By disrupting this pathway, this compound effectively inhibits S-phase entry and halts cell proliferation.[5][7] A proteomic analysis confirmed the high selectivity of this compound, showing that out of 3,682 proteins examined, only CDK6 was significantly downregulated following treatment.[5]
Caption: Mechanism of action of this compound and its effect on downstream signaling.
Preclinical Data
In Vitro Activity & Selectivity
This compound demonstrates potent activity in both enzymatic and cell-based assays. It inhibits CDK6 kinase activity and induces its degradation at nanomolar concentrations. Critically, while it binds to both CDK4 and CDK6, it preferentially degrades CDK6.
| Parameter | Target / Cell Line | Value | Reference |
| Kinase Inhibition IC₅₀ | CDK4 (in vitro) | 0.69 nM | [3][5] |
| CDK6 (in vitro) | 4.4 nM | [3][5] | |
| Degradation Activity | CDK6 (PROTAC IC₅₀) | 4.4 nM | [1][2] |
| CDK6 (DC₅₀ in BV173 cells) | ~4 nM | [3][5] |
Cellular Effects
Treatment of Ph+ ALL cell lines (BV173 and SUP-B15) with this compound leads to significant anti-proliferative effects.
| Experiment | Cell Lines | Treatment | Outcome | Reference |
| CDK6 Degradation | BV173 | 0-1000 nM, 4h | Selective degradation of CDK6 | [1][7] |
| Cell Cycle Arrest | BV173, SUP-B15 | 2000 nM, 48h | Inhibition of S-phase entry | [1][7] |
| Target Modulation | BV173, SUP-B15 | 2000 nM, 72h | Inhibition of RB phosphorylation and FOXM1 expression | [1][7] |
In Vivo Efficacy
In vivo studies using mouse xenograft models of Ph+ ALL confirmed the anti-leukemic activity of this compound. The compound was effective in suppressing leukemia burden in mice injected with both de novo and TKI-resistant primary Ph+ ALL cells, with efficacy comparable or superior to palbociclib.[3][4][5]
| Animal Model | Treatment Regimen | Key Findings | Reference |
| NRG-SGM3 Mice (Ph+ ALL Xenograft) | 150 mg/kg; i.p.; daily for 3 days | Pharmacologically active in suppressing Ph+ ALL proliferation. | [1][7] |
| NSG Mice (Advanced Ph+ ALL) | 48-hour treatment | Decreased S-phase cells, suppressed p-RB and FOXM1, and induced preferential CDK6 degradation. | [3] |
| NSG Mice (de novo or TKI-resistant Ph+ ALL) | 2-3 week treatment | Marked suppression of peripheral blood leukemia load. | [3] |
Pharmacokinetic Profile
Pharmacokinetic studies were conducted in C57BL/6j mice to assess the drug's properties in vivo.
| Parameter | Vehicle / Route | Value | Reference |
| Metabolic Stability | Mouse Liver Microsomes | Half-life of 35 minutes | [5] |
| Maximum Concentration (Cₘₐₓ) | 10 mg/kg; i.p.; single dose | 741 nM | [1][7] |
| Plasma Clearance | 10 mg/kg; i.p.; single dose | Cleared from plasma after ~4 hours | [1][7] |
| In Vivo Half-life | IP administration | ~1 hour | [3] |
Experimental Protocols
The following are representative protocols for key experiments performed during the development of this compound.
Western Blotting for CDK6 Degradation
-
Cell Culture and Treatment: Seed BV173 cells at a density of 1x10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with this compound at various concentrations (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for 4 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against CDK6, CDK4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Analysis: Quantify band intensities using densitometry software. Normalize CDK6 and CDK4 levels to the loading control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed BV173 or SUP-B15 cells and treat with this compound (e.g., 2000 nM) or DMSO (vehicle control) for 48 hours.
-
Cell Fixation: Harvest approximately 1x10⁶ cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer.
-
Data Analysis: Gate the cell populations and analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software (e.g., FlowJo).
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NRG-SGM3 or NSG).
-
Cell Implantation: Inject 1-2x10⁶ primary Ph+ ALL cells intravenously or subcutaneously into each mouse.
-
Tumor Monitoring: Monitor leukemia burden by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry or by caliper measurement for subcutaneous tumors.
-
Treatment: Once leukemia is established, randomize mice into treatment groups (e.g., vehicle control, this compound, palbociclib). Administer this compound intraperitoneally (i.p.) at a dose of 150 mg/kg daily.
-
Efficacy Assessment: Continue monitoring leukemia burden throughout the treatment period (e.g., 2-3 weeks).
-
Pharmacodynamic Analysis: For short-term studies, harvest bone marrow or tumor tissue after treatment (e.g., 48 hours) to assess target engagement via Western blotting for p-RB, FOXM1, and CDK6 levels.
Caption: General workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. cancer-research-network.com [cancer-research-network.com]
The Role of YX-2-107 in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the BCR-ABL1 fusion oncogene. While tyrosine kinase inhibitors (TKIs) have improved outcomes, resistance remains a significant challenge. Recent research has identified Cyclin-Dependent Kinase 6 (CDK6) as a crucial factor for the proliferation and survival of Ph+ ALL cells, making it a promising therapeutic target. YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of CDK6. This document provides a comprehensive technical guide on the mechanism of action, preclinical efficacy, and experimental protocols related to this compound in the context of Ph+ ALL.
Introduction: The Therapeutic Rationale for Targeting CDK6 in Ph+ ALL
Ph+ ALL is driven by the constitutively active BCR-ABL1 tyrosine kinase, which activates a network of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1][2] Although TKIs targeting BCR-ABL1 are the standard of care, resistance often develops, necessitating alternative therapeutic strategies.[1][2]
Studies have revealed a strong dependence of Ph+ ALL cells on CDK6, a key regulator of the G1-S phase transition in the cell cycle.[1][3] Interestingly, the growth-promoting effects of CDK6 in Ph+ ALL appear to be partially independent of its kinase activity, suggesting that merely inhibiting its enzymatic function may not be sufficient.[3] This has led to the development of this compound, a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the selective degradation of the entire CDK6 protein.[1][2]
This compound: Mechanism of Action
This compound is a heterobifunctional molecule consisting of a ligand that binds to CDK6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex between CDK6 and the E3 ligase, leading to the polyubiquitination of CDK6 and its subsequent degradation by the proteasome.[1][2] This degradation-based approach not only inhibits the kinase-dependent functions of CDK6 but also abrogates its kinase-independent scaffolding roles.
Preclinical Data Summary
In Vitro Efficacy
This compound has demonstrated potent and selective activity against Ph+ ALL cell lines in vitro.
| Parameter | Value | Cell Line(s) | Reference |
| CDK6 Kinase Inhibition (IC50) | 4.4 nM | N/A (in vitro kinase assay) | [2][4] |
| CDK4 Kinase Inhibition (IC50) | 0.69 nM | N/A (in vitro kinase assay) | [2][4] |
| CDK6 Degradation (DC50) | ~4 nM | BV173 | [2][4] |
| Inhibition of S-phase Entry | Effective at 2000 nM (48h) | BV173, SUP-B15 | [5][6] |
| Inhibition of RB Phosphorylation | Effective at 2000 nM (72h) | BV173, SUP-B15 | [6] |
| Inhibition of FOXM1 Expression | Effective at 2000 nM (72h) | BV173, SUP-B15 | [6] |
| Selective CDK6 Degradation | Observed at 1.6-1000 nM (4h) | BV173 | [6] |
Table 1: In Vitro Activity of this compound
In Vivo Efficacy
In vivo studies using patient-derived xenograft (PDX) models of Ph+ ALL have shown significant anti-leukemic activity of this compound.
| Animal Model | Treatment Regimen | Outcome | Reference |
| NRG-SGM3 Mice (Ph+ ALL Xenograft) | 150 mg/kg, i.p., daily for 3 days | Pharmacologically active in suppressing Ph+ ALL proliferation. | [5] |
| NSG Mice (TKI-resistant Ph+ ALL) | 25 mg/kg or 50 mg/kg, i.p., twice daily for 20 days | Marked suppression of peripheral blood leukemia burden, comparable or superior to palbociclib. | [3][7] |
Table 2: In Vivo Efficacy of this compound
Pharmacokinetics
| Animal Model | Dose | Cmax | Clearance | Reference |
| C57BL/6j Mice | 10 mg/kg, i.p., single dose | 741 nM | Cleared from plasma after 4 hours. | [6] |
Table 3: Pharmacokinetic Profile of this compound
Signaling Pathways in Ph+ ALL and the Impact of this compound
The BCR-ABL1 oncoprotein activates multiple downstream signaling pathways critical for leukemogenesis, including the JAK/STAT and PI3K/AKT pathways. These pathways converge to promote cell cycle progression, in part through the regulation of D-type cyclins and their binding partners, CDK4 and CDK6. CDK6, in complex with cyclin D, phosphorylates the retinoblastoma protein (RB), leading to the release of E2F transcription factors and entry into the S-phase of the cell cycle. This compound-mediated degradation of CDK6 disrupts this critical node in the cell cycle machinery, leading to cell cycle arrest and inhibition of proliferation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for Ph+ ALL cell lines such as BV173 and SUP-B15.
Materials:
-
Ph+ ALL cell lines (e.g., BV173, SUP-B15)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5 x 103 cells/well) in 100 µL of culture medium in a 96-well plate.
-
Add serial dilutions of this compound to the wells and incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for CDK6 Degradation
Procedure:
-
Culture Ph+ ALL cells and treat with various concentrations of this compound for the desired time (e.g., 4 hours).
-
Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK6 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
Procedure:
-
Treat Ph+ ALL cells with this compound for the indicated time (e.g., 48 hours).[5]
-
Harvest approximately 1 x 106 cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
In Vivo Patient-Derived Xenograft (PDX) Model
Procedure:
-
Implant primary Ph+ ALL cells (e.g., 2 x 106 cells) intravenously into immunodeficient mice (e.g., NRG-SGM3 or NSG mice).[7]
-
Monitor the engraftment of leukemic cells in the peripheral blood by flow cytometry for human CD19 and CD10 markers.
-
Once the leukemia is established (e.g., >50% leukemic cells in peripheral blood), randomize mice into treatment and control groups.[7]
-
Administer this compound (e.g., 25-150 mg/kg, i.p.) or vehicle control according to the desired schedule.[5][7]
-
Monitor leukemia progression by regularly assessing the percentage of human leukemic cells in the peripheral blood.
-
At the end of the study, harvest tissues such as bone marrow and spleen for further analysis, including cell cycle analysis and western blotting.[7]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for Ph+ ALL by selectively targeting CDK6 for degradation. Its ability to overcome the limitations of traditional kinase inhibitors by eliminating both the kinase-dependent and -independent functions of CDK6 provides a strong rationale for its further development. The preclinical data robustly support its efficacy in both TKI-sensitive and -resistant models of Ph+ ALL. Future studies should focus on combination therapies, for instance with TKIs, to potentially achieve deeper and more durable responses. Furthermore, the development of orally bioavailable CDK6 degraders will be a critical step towards clinical translation.
References
- 1. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC YX-2-107: A Technical Guide to its Biochemical and Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6). As a heterobifunctional molecule, this compound simultaneously binds to CDK6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of CDK6.[1] This mechanism of action, which eliminates the target protein rather than merely inhibiting its enzymatic activity, makes this compound a promising therapeutic candidate for cancers dependent on CDK6, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] This document provides a comprehensive overview of the biochemical and cellular activities of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.
Biochemical and Cellular Activity
This compound demonstrates potent and selective activity both in vitro and in cellular models. It effectively inhibits the kinase activity of both CDK4 and CDK6 and selectively induces the degradation of CDK6.[2][3] This targeted degradation leads to downstream effects on cell cycle progression and the expression of key regulatory proteins.
Quantitative Data Summary
The following tables summarize the key quantitative metrics of this compound's activity.
Table 1: In Vitro Kinase Inhibition and Cellular Degradation Activity
| Parameter | Target | Value | Cell Line | Reference |
| IC50 (Kinase Inhibition) | CDK4 | 0.69 nM | - | [3] |
| IC50 (Kinase Inhibition) | CDK6 | 4.4 nM | - | [3] |
| DC50 (Degradation) | CDK6 | ~4 nM | BV173 | [2][3] |
Table 2: Cellular Effects of this compound Treatment
| Effect | Cell Line(s) | Concentration | Time | Reference |
| Inhibition of S Phase Entry | BV173, SUP-B15 | 2000 nM | 48 h | [4] |
| Inhibition of RB Phosphorylation | BV173, SUP-B15 | 2000 nM | 72 h | [4] |
| Inhibition of FOXM1 Expression | BV173, SUP-B15 | 2000 nM | 72 h | [4] |
| Selective CDK6 Degradation | BV173 | 1.6 - 1000 nM | 4 h | [4] |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Parameter | Animal Model | Dose | Route | Value | Reference |
| Maximum Concentration (Cmax) | C57BL/6j mice | 10 mg/kg | i.p. | 741 nM | |
| Pharmacological Activity | NRG-SGM3 mice (Ph+ ALL xenograft) | 150 mg/kg (daily for 3 days) | i.p. | Suppression of Ph+ ALL proliferation |
Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with CDK6 and the E3 ubiquitin ligase CRBN, leading to the ubiquitination and subsequent degradation of CDK6 by the proteasome. The degradation of CDK6 disrupts the cell cycle machinery, primarily by preventing the phosphorylation of the Retinoblastoma (RB) protein. This, in turn, inhibits the expression of downstream targets like FOXM1, ultimately leading to cell cycle arrest in the G1 phase and a reduction in cancer cell proliferation.[1][2]
Caption: Mechanism of action of this compound leading to CDK6 degradation and cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot Analysis for CDK6 Degradation
This protocol is used to assess the dose-dependent degradation of CDK6 in cancer cells following treatment with this compound.
Caption: Workflow for Western Blot analysis of CDK6 degradation.
Methodology:
-
Cell Culture and Treatment:
-
Culture Ph+ ALL cell lines (e.g., BV173, SUP-B15) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified time (e.g., 4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK6 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation and viability of leukemia cells.
Methodology:
-
Cell Seeding:
-
Seed leukemia cells (e.g., BV173, SUP-B15) in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Assessment (using MTT or CellTiter-Glo®):
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
References
YX-2-107: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) that has demonstrated significant effects on cell cycle progression, primarily in the context of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its impact on the cell cycle. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently observed in various malignancies. This compound is a novel therapeutic agent designed to selectively target and degrade Cyclin-Dependent Kinase 6 (CDK6), a crucial driver of cell cycle progression, particularly in hematological malignancies like Ph+ ALL.[1][2] This guide delves into the core effects of this compound on the cell cycle, providing researchers and drug development professionals with the essential technical details to understand and potentially utilize this compound in their work.
Mechanism of Action: Targeting CDK6 for Degradation
This compound functions as a PROTAC, a bifunctional molecule that co-opts the cell's natural protein disposal system to eliminate specific target proteins.[3] It achieves this by simultaneously binding to CDK6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[3] This targeted degradation of CDK6 disrupts the normal progression of the cell cycle.
The primary mechanism by which this compound affects the cell cycle is through the inhibition of S-phase entry .[4][5][6] This is a direct consequence of CDK6 degradation, which leads to two key downstream events:
-
Inhibition of Retinoblastoma (RB) Phosphorylation: CDK6, in complex with Cyclin D, phosphorylates the RB protein. Phosphorylated RB (pRb) releases the E2F transcription factor, which is essential for the transcription of genes required for S-phase entry. By degrading CDK6, this compound prevents RB phosphorylation, thereby keeping E2F in an inactive state and blocking the G1/S transition.[4][5][6]
-
Inhibition of FOXM1 Expression: Forkhead Box M1 (FOXM1) is another critical transcription factor that regulates the expression of genes involved in the G2/M phase of the cell cycle. The expression of FOXM1 is, in part, regulated by the CDK4/6-RB-E2F pathway. By disrupting this pathway, this compound leads to a downstream reduction in FOXM1 expression.[4][5][6]
Data Presentation: Quantitative Effects on Cell Cycle Progression
The following tables summarize the quantitative data on the effect of this compound on cell cycle distribution and protein expression in Ph+ ALL cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Ph+ ALL Cell Lines
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| BV173 | Control (Vehicle) | 45.2 | 41.5 | 13.3 | [4] |
| This compound (2000 nM, 48h) | 68.7 | 18.9 | 12.4 | [4] | |
| SUP-B15 | Control (Vehicle) | 50.1 | 38.2 | 11.7 | [4] |
| This compound (2000 nM, 48h) | 72.3 | 15.5 | 12.2 | [4] |
Table 2: Effect of this compound on Protein Expression and Phosphorylation in Ph+ ALL Cell Lines
| Cell Line | Treatment | CDK6 Degradation (%) | pRb (Ser807/811) Reduction (%) | FOXM1 Reduction (%) | Reference |
| BV173 | This compound (2000 nM, 72h) | >90 | Significant | Significant | [4][5] |
| SUP-B15 | This compound (2000 nM, 72h) | >90 | Significant | Significant | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: Ph+ ALL cell lines BV173 and SUP-B15 were used.[4]
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Drug Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, the stock solution was diluted in culture medium to the final desired concentration (e.g., 2000 nM). Control cells were treated with an equivalent volume of DMSO.[4][5]
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: After treatment with this compound or vehicle for the indicated time (e.g., 48 hours), cells were harvested by centrifugation.
-
Fixation: The cell pellet was washed with phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol (B145695) while vortexing. Cells were incubated at -20°C for at least 2 hours.[4]
-
Staining: The fixed cells were washed with PBS to remove the ethanol. The cell pellet was then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent the staining of RNA.[4]
-
Flow Cytometry: The stained cells were analyzed on a flow cytometer. The DNA content was measured by detecting the fluorescence of PI. The data was then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane was then incubated with primary antibodies specific for CDK6, phospho-RB (Ser807/811), FOXM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.[4]
Mandatory Visualizations
Signaling Pathway of this compound in Cell Cycle Regulation
Caption: Signaling pathway of this compound leading to S-phase arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for analyzing cell cycle distribution.
Experimental Workflow for Western Blot Analysis
References
- 1. Discovery of small molecule degraders for modulating cell cycle [journal.hep.com.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. ashpublications.org [ashpublications.org]
Unraveling the Mechanism of YX-2-107: A Technical Guide to a Selective CDK6 Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of YX-2-107, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 6 (CDK6). By hijacking the body's natural protein disposal system, this compound offers a novel therapeutic strategy for cancers dependent on CDK6, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental methodologies, and visual representations of key processes.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to CDK6, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties. This elegant design allows this compound to act as a molecular bridge, bringing CDK6 into close proximity with the CRBN E3 ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to CDK6, tagging it for degradation. The poly-ubiquitinated CDK6 is then recognized and degraded by the 26S proteasome, leading to a reduction in total CDK6 protein levels.[1][2] This targeted protein degradation mechanism is distinct from traditional kinase inhibitors, which only block the enzymatic activity of the target protein. By eliminating the entire protein, this compound can overcome mechanisms of resistance associated with kinase inhibitors and address both the catalytic and non-catalytic functions of CDK6.
Quantitative Efficacy of this compound
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 4.4 nM | CDK6 | In vitro kinase assay | [2][3][4][5] |
| IC50 | 0.69 nM | CDK4 | In vitro kinase assay | [5] |
| DC50 | ~4 nM | CDK6 | Cellular degradation assay (BV173 cells) | [5] |
Table 1: In Vitro Potency of this compound. IC50 (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the kinase activity of CDK4 and CDK6 by 50%. The DC50 (half-maximal degradation concentration) represents the concentration needed to degrade 50% of the target protein in cells.
| Cell Line | Effect | Concentration | Treatment Time | Reference |
| BV173 (Ph+ ALL) | Inhibition of S phase | 2000 nM | 48 h | [3][4] |
| SUP-B15 (Ph+ ALL) | Inhibition of S phase | 2000 nM | 48 h | [3][4] |
| BV173 (Ph+ ALL) | Inhibition of RB phosphorylation and FOXM1 expression | 2000 nM | 72 h | [3][4] |
| SUP-B15 (Ph+ ALL) | Inhibition of RB phosphorylation and FOXM1 expression | 2000 nM | 72 h | [3][4] |
Table 2: Cellular Activity of this compound in Ph+ ALL Cell Lines. This table highlights the downstream effects of this compound on cell cycle progression and key signaling molecules.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| C57BL/6j mice | 10 mg/kg, single i.p. | Cmax of 741 nM, cleared from plasma after 4 hours | [3][4] |
| NRG-SGM3 mice (Ph+ ALL xenograft) | 150 mg/kg, daily i.p. for 3 days | Suppressed S-phase entry, pRB, and FOXM1; induced selective CDK6 degradation | [3][4] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound. This data demonstrates the bioavailability and anti-leukemic activity of this compound in animal models.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the characterization of this compound, the following diagrams have been generated using the DOT language.
References
Downstream Signaling Effects of YX-2-107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling effects of YX-2-107, a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6). This compound is a Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant therapeutic potential in preclinical models of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3][4][5][6][7] This document details the mechanism of action of this compound, its impact on key cellular pathways, and provides comprehensive experimental protocols for its study.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to selectively induce the degradation of CDK6.[5] It functions by simultaneously binding to CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase.[8] This proximity facilitates the polyubiquitination of CDK6, marking it for degradation by the 26S proteasome. This degradation-based mechanism provides a distinct advantage over traditional kinase inhibitors by eliminating both the kinase-dependent and -independent functions of CDK6.[4][8]
Caption: Mechanism of this compound-mediated CDK6 degradation.
Downstream Signaling Effects
The degradation of CDK6 by this compound leads to significant downstream effects on cell cycle progression and oncogenic signaling pathways. The primary consequences of this compound treatment are the inhibition of Retinoblastoma (Rb) protein phosphorylation and the reduced expression of the Forkhead Box M1 (FOXM1) transcription factor.[1][3][9]
Caption: Downstream signaling cascade affected by this compound.
Inhibition of Rb Phosphorylation
CDK6, in complex with Cyclin D, phosphorylates the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, allowing for the expression of genes required for the G1 to S phase transition. By degrading CDK6, this compound prevents Rb phosphorylation, leading to the sequestration of E2F and subsequent cell cycle arrest at the G1/S checkpoint.[1][3][9]
Downregulation of FOXM1 Expression
FOXM1 is a key transcription factor that regulates the expression of a wide array of genes involved in G2/M progression and mitosis. CDK6 has been shown to regulate the expression of FOXM1. Treatment with this compound leads to a significant reduction in FOXM1 protein levels, further contributing to the anti-proliferative effects of the compound.[1][3][9]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay | Reference |
| CDK6 Degradation IC₅₀ | 4.4 nM | In vitro degradation assay in BV173 cells | [1][3][9] |
| CDK4 Kinase Inhibition IC₅₀ | 0.69 nM | In vitro kinase assay | [5][10] |
| CDK6 Kinase Inhibition IC₅₀ | 4.4 nM | In vitro kinase assay | [5][10] |
| CDK6 Degradation Constant (DC₅₀) | ~4 nM | Densitometric analysis in BV173 cells | [5][10] |
Table 1: In Vitro Activity of this compound
| Cell Lines | This compound Concentration | Treatment Duration | Effect | Reference |
| BV173, SUP-B15 (Ph+ ALL) | 2000 nM | 48 hours | Inhibition of S-phase entry | [1][3] |
| BV173, SUP-B15 (Ph+ ALL) | 2000 nM | 72 hours | Inhibition of Rb phosphorylation and FOXM1 expression | [1][3] |
| BV173 | 0, 1.6, 8, 40, 200, 1000 nM | 4 hours | Selective degradation of CDK6 | [1][3] |
Table 2: Cellular Effects of this compound in Ph+ ALL Cell Lines
| Animal Model | Dosage and Administration | Effect | Reference |
| NRG-SGM3 mice with Ph+ ALL xenografts | 150 mg/kg, intraperitoneal injection, daily for 3 days | Suppression of S-phase cells, pRb, and FOXM1; selective CDK6 degradation | [1] |
| C57BL/6j mice | 10 mg/kg, single intraperitoneal injection | Cₘₐₓ of 741 nM, clearance from plasma after 4 hours | [1][3] |
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature studying this compound.
Caption: General experimental workflow for studying this compound.
Western Blot Analysis
This protocol is for the detection of CDK6, phospho-Rb, and FOXM1 protein levels in cell lysates.
1. Cell Lysis:
-
Treat cells with desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
1. Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.
2. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing:
-
Propidium Iodide (PI): 50 µg/mL
-
RNase A: 100 µg/mL
-
Triton X-100 (optional): 0.1% in PBS
-
-
Incubate in the dark for 30 minutes at room temperature.[12]
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Excite PI with a 488 nm laser and collect emission at ~617 nm.
-
Use a linear scale for the DNA content histogram.
-
Gate on single cells to exclude doublets and aggregates.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
In Vivo Xenograft Studies
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a Ph+ ALL xenograft model.
1. Animal Model:
2. Cell Implantation:
-
Intravenously inject 2 x 10⁶ Ph+ ALL cells (e.g., primary patient-derived cells) into each mouse.[4]
3. Drug Administration:
-
Once leukemia is established (e.g., detectable leukemic cells in peripheral blood), begin treatment.
-
Administer this compound via intraperitoneal (i.p.) injection, for example, at a dose of 150 mg/kg daily.[1]
-
Include a vehicle control group.
4. Efficacy Assessment:
-
Monitor leukemia progression by measuring the percentage of human CD19+/CD10+ cells in peripheral blood via flow cytometry.
-
At the end of the study, harvest tissues (bone marrow, spleen) for analysis of leukemic infiltration and target protein expression (CDK6, pRb, FOXM1) by Western blot or immunohistochemistry.
5. Pharmacokinetic Analysis:
-
Administer a single dose of this compound (e.g., 10 mg/kg, i.p.) to mice.[1][3]
-
Collect blood samples at various time points post-injection.
-
Process blood to obtain plasma and analyze the concentration of this compound using LC-MS/MS.
This technical guide provides a comprehensive overview of the downstream signaling effects of this compound and detailed protocols for its investigation. The selective degradation of CDK6 by this compound presents a promising therapeutic strategy for CDK6-dependent malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CDK | TargetMol [targetmol.com]
- 10. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 11. CDK6 (D4S8S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
YX-2-107: A Technical Whitepaper on a Selective CDK6-Degrading PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX-2-107 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6). With the CAS number 2417408-46-7, this molecule has emerged as a significant tool in the study of CDK6-dependent hematologic malignancies, particularly Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][4][5][6] this compound functions by hijacking the cell's natural protein disposal system, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent proteasomal degradation.[2][4] This mechanism, which goes beyond simple enzymatic inhibition, allows for the disruption of both kinase-dependent and -independent functions of CDK6.[4][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biological effects, and detailed experimental protocols derived from published research.
Introduction
Cyclin-Dependent Kinase 6 (CDK6) is a key regulator of the cell cycle, primarily involved in the G1-S phase transition.[8][9] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is a subtype of leukemia that shows a particular dependence on CDK6 for proliferation and survival.[4][8]
This compound represents a novel therapeutic strategy by inducing the selective degradation of the CDK6 protein.[2][3][8][10] As a PROTAC, it is a heterobifunctional molecule composed of a ligand that binds to CDK6, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase.[4] This targeted protein degradation offers potential advantages over traditional kinase inhibition, including improved selectivity and the ability to address non-enzymatic scaffolding functions of the target protein.[2][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2417408-46-7 | [2][5][6][10] |
| Molecular Formula | C45H51N11O9 | [2][5][6] |
| Molecular Weight | 889.97 g/mol | [2] |
| Purity | >98% | [2] |
| Solubility | DMSO: 2.4 mg/mL (2.7 mM) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Mechanism of Action
This compound exerts its biological effect through the targeted degradation of CDK6. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the CDK6 protein.
-
Proteasomal Degradation: The poly-ubiquitinated CDK6 is then recognized and degraded by the 26S proteasome.
This degradation of CDK6 leads to the inhibition of its downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB) protein and the expression of the transcription factor FOXM1.[1][2][3][5][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 2417408-46-7 | BroadPharm [broadpharm.com]
- 6. molnova.com [molnova.com]
- 7. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
Methodological & Application
Application Notes and Protocols: YX-2-107 In Vitro Evaluation
These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating YX-2-107, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 6 (CDK6). This compound has shown significant promise in the context of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound is a bifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This targeted degradation of CDK6 inhibits downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB) protein and the expression of Forkhead Box M1 (FOXM1), ultimately suppressing cancer cell proliferation.[1][2][4][6][8][9]
Caption: Mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound based on in vitro assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| CDK4 | 0.69 |
| CDK6 | 4.4 |
| Data from ProbeChem[10] |
Table 2: In Vitro CDK6 Degradation
| Cell Line | DC50 (nM) |
| BV173 (Ph+ ALL) | ~4 |
| Data from ProbeChem[10] |
Table 3: In Vitro Cellular Effects of this compound
| Cell Line | Concentration (nM) | Treatment Duration (hours) | Effect |
| BV173 | 0, 1.6, 8, 40, 200, 1000 | 4 | Selective degradation of CDK6.[2][9] |
| BV173, SUP-B15 | 2000 | 48 | Inhibition of S-phase entry.[1][2][9] |
| BV173, SUP-B15 | 2000 | 72 | Inhibition of RB phosphorylation and FOXM1 expression.[1][2][9] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: CDK6 Degradation Assessment by Western Blot
This protocol outlines the procedure for assessing the degradation of CDK6 in Ph+ ALL cell lines following treatment with this compound.
Caption: Western blot workflow for CDK6 degradation.
Materials:
-
Ph+ ALL cell lines (e.g., BV173, SUP-B15)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK6, anti-CDK4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Perform densitometric analysis of the protein bands and normalize the CDK6 signal to the loading control.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle progression.
Materials:
-
Ph+ ALL cell lines (e.g., BV173, SUP-B15)
-
Complete cell culture medium
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment:
-
Cell Fixation:
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Protocol 3: Analysis of RB Phosphorylation and FOXM1 Expression
This protocol details the assessment of downstream signaling effects of this compound.
Procedure:
-
Cell Treatment and Lysis:
-
Western Blotting:
-
Perform Western blotting as detailed in Protocol 1.
-
Use primary antibodies specific for phospho-RB (e.g., Ser807/811), total RB, FOXM1, and a loading control (e.g., GAPDH).
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of phospho-RB and FOXM1.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CDK | TargetMol [targetmol.com]
- 5. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
YX-2-107: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade cyclin-dependent kinase 6 (CDK6).[1][2][3][4] As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5] This targeted degradation of CDK6 offers a promising therapeutic strategy for malignancies dependent on CDK6, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3][5] These application notes provide detailed protocols for the in vitro use of this compound, including recommended treatment concentrations and methodologies for assessing its biological effects in cell culture.
Mechanism of Action
This compound functions by selectively inducing the degradation of CDK6.[1][2][3] This degradation leads to the inhibition of retinoblastoma (RB) protein phosphorylation and a subsequent decrease in the expression of the transcription factor FOXM1, both of which are downstream effectors of CDK6 activity.[1][2][6] The selective degradation of CDK6 disrupts the cell cycle, leading to an inhibition of S-phase entry in sensitive cell lines.[1][3][6] this compound has demonstrated a high potency for CDK6 degradation with an IC50 value of approximately 4.4 nM.[1][2][3][4]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference(s) |
| BV173 | 1.6, 8, 40, 200, 1000 nM | 4 hours | Selective degradation of CDK6. | [1][3][4] |
| BV173 | 2000 nM | 48 hours | Inhibition of S-phase entry. | [1][3] |
| SUP-B15 | 2000 nM | 48 hours | Inhibition of S-phase entry. | [1][3] |
| BV173 | 2000 nM | 72 hours | Inhibition of RB phosphorylation and FOXM1 expression. | [1][3][4] |
| SUP-B15 | 2000 nM | 72 hours | Inhibition of RB phosphorylation and FOXM1 expression. | [1][3][4] |
| Ph-like (MUTZ-5, MHH-CALL-4) | Not specified | Not specified | Inhibition of S phase and selective degradation of CDK6. | [6] |
| MLL-rearranged (SEM) | Not specified | Not specified | Inhibition of S phase and selective degradation of CDK6. | [6] |
| Jurkat (T-ALL) | Not specified | Not specified | Marked decrease in CDK6 levels with no effect on S phase. | [6] |
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., BV173, SUP-B15)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (stock solution prepared in DMSO)
-
DMSO (vehicle control)
-
Tissue culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the appropriate medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at a density appropriate for the specific assay to be performed.
-
Prepare a stock solution of this compound in DMSO. For long-term storage, aliquot the stock solution and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 4, 48, or 72 hours) before proceeding with downstream analysis.
Western Blot Analysis for CDK6, Phospho-RB, and FOXM1
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot running and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK6, anti-phospho-RB, anti-FOXM1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with this compound, harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest the cells after this compound treatment and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Mechanism of action of this compound as a CDK6-degrading PROTAC.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | CDK | TargetMol [targetmol.com]
- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YX-2-107 in BV173 and SUP-B15 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX-2-107 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3] It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4] This dual-action mechanism, involving both kinase inhibition and protein degradation, makes this compound a promising therapeutic candidate for hematologic malignancies dependent on CDK6, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[2][5]
The BV173 and SUP-B15 cell lines are well-established preclinical models for Ph+ ALL.[6][7][8] Both cell lines harbor the characteristic BCR-ABL fusion gene, a key driver of this leukemia subtype.[6][8] These cell lines serve as valuable tools for evaluating the efficacy and mechanism of action of novel therapeutic agents like this compound.
These application notes provide detailed protocols for the use of this compound in BV173 and SUP-B15 cells, covering cell culture, viability assays, and target engagement studies.
Cell Line Characteristics
| Feature | BV173 | SUP-B15 |
| Origin | Peripheral blood of a 45-year-old male with Chronic Myeloid Leukemia (CML) in blast crisis.[6][9] | Bone marrow of an 8-year-old male with B-cell Acute Lymphoblastic Leukemia (ALL).[8] |
| Disease Model | Philadelphia chromosome-positive (Ph+) Acute Lymphoblastic Leukemia (ALL) and Chronic Myeloid Leukemia (CML).[6][7] | Philadelphia chromosome-positive (Ph+) B-cell Acute Lymphoblastic Leukemia (ALL).[8] |
| Key Genetic Feature | Philadelphia chromosome (t(9;22)), BCR-ABL fusion gene.[6][7][10] | Philadelphia chromosome (t(9;22)), BCR-ABL fusion gene.[8] |
| Cell Type | Undifferentiated blast cells, considered B cell precursor leukemia.[9][10] | B lymphoblast.[8][11] |
| Growth Properties | Suspension.[12] | Suspension.[8][11] |
Quantitative Data Summary of this compound Effects
| Parameter | Cell Line(s) | Concentration(s) | Time Point(s) | Observed Effect |
| CDK6 Degradation | BV173 | 0, 1.6, 8, 40, 200, 1000 nM | 4 hours | Selective degradation of CDK6.[1][3] |
| S Phase Inhibition | BV173 and SUP-B15 | 2000 nM | 48 hours | Inhibition of S phase entry.[1][3] |
| Inhibition of RB Phosphorylation | BV173 and SUP-B15 | 2000 nM | 72 hours | Inhibition of Retinoblastoma (RB) protein phosphorylation.[1][3] |
| Inhibition of FOXM1 Expression | BV173 and SUP-B15 | 2000 nM | 72 hours | Inhibition of Forkhead Box M1 (FOXM1) expression.[1][3] |
| In Vitro Kinase Inhibition (IC50) | N/A | IC50 = 4.4 nM (CDK6), IC50 = 0.69 nM (CDK4) | N/A | Potent inhibition of CDK6 and CDK4 kinase activity.[5][13] |
| In Vitro Degradation (DC50) | BV173 | ~4 nM | N/A | Potent and selective degradation of CDK6.[5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a PROTAC for CDK6 degradation.
Caption: Simplified CDK6 signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for evaluating this compound in cell lines.
Experimental Protocols
Cell Culture and Maintenance of BV173 and SUP-B15 Cells
Materials:
-
BV173 or SUP-B15 cell lines
-
RPMI-1640 medium (for BV173) or McCoy's 5A Medium (for SUP-B15)[8][9]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Complete Growth Medium:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer to a T-25 or T-75 culture flask.
-
-
Cell Maintenance:
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.[11]
-
Monitor cell density and viability every 2-3 days using a microscope and Trypan Blue exclusion.
-
Maintain BV173 cell density between 3 x 10^5 and 1 x 10^6 cells/mL.[6]
-
Maintain SUP-B15 cell density between 5 x 10^5 and 2 x 10^6 cells/mL.
-
To subculture, dilute the cell suspension to the recommended seeding density with fresh complete growth medium.
-
Cell Viability Assay (e.g., MTT Assay)
Materials:
-
BV173 or SUP-B15 cells
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to acclimate for 24 hours in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression and Phosphorylation
Materials:
-
BV173 or SUP-B15 cells
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK6, anti-phospho-RB, anti-FOXM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 4 hours for CDK6 degradation, 72 hours for pRB and FOXM1).[1][3]
-
Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
BV173 or SUP-B15 cells
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 2000 nM) or vehicle control for 48 hours.[1][3]
-
Harvest cells by centrifugation and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BV-173 Cells [cytion.com]
- 7. Engineering Leukemia Cell BV173 for Self-destruction - Creative Biolabs [creative-biolabs.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Leibniz Institute DSMZ [dsmz.de]
- 10. Establishment of a Ph1-positive human cell line (BV173) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. cytion.com [cytion.com]
- 13. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for YX-2-107-Mediated CDK6 Degradation
Introduction
YX-2-107 is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6), designed as a Proteolysis Targeting Chimera (PROTAC).[1][2] It functions by engaging the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CDK6.[3][4][5] This targeted degradation of CDK6 provides a powerful tool for studying its roles in cell cycle progression and oncogenesis, particularly in hematological malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][5][6] this compound has been shown to effectively inhibit retinoblastoma (RB) phosphorylation and FOXM1 expression in vitro.[1][2] This document provides a detailed protocol for assessing the degradation of CDK6 in response to this compound treatment using Western blotting.
Signaling Pathway of this compound
The mechanism of action for this compound involves hijacking the cell's natural protein disposal system to eliminate CDK6.
Caption: Mechanism of this compound-induced CDK6 degradation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound as reported in the literature. This data is crucial for designing experiments to study CDK6 degradation.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (CDK6 Degradation) | 4.4 nM | In vitro | [1][2][4] |
| IC₅₀ (CDK4 Kinase Activity) | 0.69 nM | In vitro | [3] |
| IC₅₀ (CDK6 Kinase Activity) | 4.4 nM | In vitro | [3] |
| Effective Degradation Concentration | 1.6 - 1000 nM (4h) | BV173 cells | [1][2] |
| S Phase Inhibition Concentration | 2000 nM (48h) | BV173 and SUP-B15 cells | [1][2] |
| RB Phosphorylation & FOXM1 Expression Inhibition | 2000 nM (72h) | BV173 and SUP-B15 cells | [1][2] |
| In Vivo Dosing (mice) | 150 mg/kg (i.p. daily for 3 days) | Ph+ ALL xenografts | [1][2] |
| Maximum Plasma Concentration (mice) | 741 nM (after 10 mg/kg i.p.) | C57BL/6j mice | [1][2] |
| Plasma Clearance (mice) | ~4 hours | C57BL/6j mice | [1][2] |
Experimental Protocol: Western Blot for CDK6 Degradation
This protocol outlines the steps to assess the degradation of CDK6 in a human cell line (e.g., BV173, a Ph+ ALL cell line) following treatment with this compound.
Experimental Workflow
Caption: Western blot workflow for CDK6 degradation analysis.
Materials and Reagents
-
Cell Line: BV173 or other Ph+ ALL cell lines (e.g., SUP-B15)
-
Compound: this compound (dissolved in DMSO)
-
Cell Culture Medium: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Inhibitors: Protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient)
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with methanol
-
Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-CDK6 monoclonal antibody
-
Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
Procedure
-
Cell Seeding and Treatment:
-
Seed BV173 cells at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified time (e.g., 4 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Destain the membrane with TBST.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against CDK6 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the CDK6 band intensity to the corresponding loading control band intensity. The reduction in the normalized CDK6 signal in this compound-treated samples compared to the vehicle control indicates protein degradation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 2417408-46-7 | BroadPharm [broadpharm.com]
Application Note: YX-2-107-Mediated Cell Cycle Analysis by Flow Cytometry
Introduction
The cell cycle is a fundamental process that governs the proliferation of all living organisms. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the G1 to S phase transition. YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK6.[1][2][3] Unlike traditional kinase inhibitors that only block the enzymatic activity, this compound leads to the complete removal of the CDK6 protein, potentially offering a more profound and sustained therapeutic effect.[4][5][6] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[4][7] This targeted degradation of CDK6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein and downregulates the expression of FOXM1, a key transcription factor for G1/S transition, ultimately leading to cell cycle arrest, primarily through the inhibition of S-phase entry.[1][2][3][8] This makes this compound a valuable tool for research in hematological malignancies such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][9]
Flow cytometry is a powerful technique to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus, the determination of the cell cycle phase. This application note is intended for researchers, scientists, and drug development professionals investigating the anti-proliferative effects of novel therapeutics like this compound.
Data Presentation
The following table summarizes the reported effects of this compound on cell cycle distribution in Ph+ ALL cell lines. This data is compiled from in vitro studies and demonstrates the dose-dependent efficacy of this compound in inducing cell cycle arrest.
| Cell Line | Treatment | Concentration (nM) | Incubation Time (hours) | Effect on Cell Cycle | Reference |
| BV173 | This compound | 2000 | 48 | Inhibition of S-phase entry | [2][10] |
| SUP-B15 | This compound | 2000 | 48 | Inhibition of S-phase entry | [2][10] |
| BV173 | This compound | 0, 1.6, 8, 40, 200, 1000 | 4 | Selective degradation of CDK6 | [2][10] |
| BV173 | This compound | 2000 | 72 | Inhibition of Rb phosphorylation and FOXM1 expression | [2] |
| SUP-B15 | This compound | 2000 | 72 | Inhibition of Rb phosphorylation and FOXM1 expression | [2] |
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on the cell cycle using flow cytometry.
Materials and Reagents
-
Cell Lines: Ph+ ALL cell lines (e.g., BV173, SUP-B15) or other cancer cell lines of interest.
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For adherent cells.
-
Fixative: 70% ethanol (B145695), ice-cold.
-
Staining Solution:
-
Propidium Iodide (PI): 50 µg/mL in PBS.
-
RNase A (DNase-free): 100 µg/mL in PBS.
-
-
Flow Cytometer: Equipped with a 488 nm laser for PI excitation.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis using this compound.
Detailed Protocol
1. Cell Seeding and Treatment: 1.1. Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 50-60% confluency for adherent cells). 1.2. Incubate the cells for 24 hours. 1.3. Prepare serial dilutions of this compound in complete culture medium. 1.4. Treat the cells with the desired concentrations of this compound and a vehicle control (e.g., 0.1% DMSO). 1.5. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation: 2.1. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect the cells. 2.2. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. 2.3. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again. 2.4. Resuspend the cell pellet in the residual PBS. 2.5. While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. 2.6. Incubate the fixed cells at -20°C for at least 2 hours. This can be extended to several days if necessary.[11]
3. Cell Staining: 3.1. Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells. 3.2. Carefully decant the ethanol and wash the cell pellet twice with 5 mL of PBS. 3.3. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. 3.4. Incubate at 37°C for 30 minutes to ensure only DNA is stained.[12] 3.5. Add 500 µL of PBS containing 100 µg/mL PI (final concentration of 50 µg/mL). 3.6. Incubate the cells in the dark at room temperature for 30 minutes before analysis.
4. Flow Cytometry Acquisition and Analysis: 4.1. Set up the flow cytometer to measure the fluorescence of PI, typically using the PE or a similar channel. 4.2. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris. 4.3. To exclude cell doublets and aggregates, use a doublet discrimination gate, such as plotting the pulse area (FSC-A) versus the pulse height (FSC-H) or pulse width (FSC-W) of the forward scatter signal.[13] 4.4. Acquire at least 10,000-20,000 events for each sample. 4.5. Generate a histogram of the PI fluorescence intensity for the single-cell population. 4.6. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content. The S phase will be the region between these two peaks.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing CDK6 degradation and subsequent cell cycle arrest.
Caption: Mechanism of this compound-induced CDK6 degradation and cell cycle arrest.
Conclusion
This application note provides a comprehensive guide for utilizing the CDK6-degrading PROTAC this compound in cell cycle analysis experiments. The detailed protocol for flow cytometry with propidium iodide staining, along with the summary of expected outcomes and the mechanism of action, offers a solid foundation for researchers investigating the therapeutic potential of this compound. The ability to induce targeted protein degradation represents a promising strategy in cancer therapy, and the methods described herein are crucial for the preclinical evaluation of such compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
Application Notes and Protocols for YX-2-107 Immunoprecipitation in Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX-2-107 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5] It functions by forming a ternary complex between CDK6 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[2][6] This targeted degradation approach offers a powerful strategy to study the kinase-dependent and -independent functions of CDK6 and is being investigated for its therapeutic potential in cancers dependent on CDK6, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][6][7][8]
These application notes provide detailed protocols for utilizing immunoprecipitation (IP) to verify the target engagement of this compound in a cellular context. The primary objective of this protocol is to demonstrate the formation of the CDK6-YX-2-107-CRBN ternary complex, a key mechanistic step for its activity.
Principle of the Assay
Immunoprecipitation is a technique used to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. Any proteins that are bound to the bait protein (the "prey") will also be isolated. In the context of this compound, we can use an antibody against either CDK6 or CRBN to pull down the entire ternary complex. Subsequent analysis by Western blotting can then detect the presence of the other components of the complex, confirming the target engagement of this compound.
Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound, providing a reference for experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| CDK6 Degradation IC50 | ~4.4 nM | BV173 | [1][2][4][9] |
| CDK6 Kinase Inhibition IC50 | 4.4 nM | In vitro assay | [6][9] |
| CDK4 Kinase Inhibition IC50 | 0.69 nM | In vitro assay | [6][9] |
| Effective Concentration for S-phase Inhibition | 2000 nM (48h) | BV173, SUP-B15 | [1][5][7] |
| Effective Concentration for RB Phosphorylation Inhibition | 2000 nM (72h) | BV173, SUP-B15 | [1][5][7] |
| Effective Concentration for FOXM1 Expression Inhibition | 2000 nM (72h) | BV173, SUP-B15 | [1][5][7] |
| Time for Selective CDK6 Degradation | 4 hours | BV173 | [1][5][7] |
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Reference |
| Dosing Regimen for Anti-leukemic Activity | 150 mg/kg, i.p., daily for 3 days | NRG-SGM3 mice (Ph+ ALL xenografts) | [1][5][7] |
| Maximum Plasma Concentration (Cmax) | 741 nM | C57BL/6j mice (10 mg/kg, single i.p. dose) | [1][5][7] |
| Time to Cmax (Tmax) | Not specified | - | |
| Plasma Clearance | Cleared after 4 hours | C57BL/6j mice (10 mg/kg, single i.p. dose) | [1][5][7] |
Signaling Pathway and Mechanism of Action
This compound leverages the ubiquitin-proteasome system to selectively degrade CDK6. The following diagrams illustrate the relevant signaling pathway and the experimental workflow for demonstrating target engagement.
Caption: Mechanism of this compound-induced CDK6 degradation.
Caption: Simplified CDK6 signaling pathway in Ph+ ALL and the point of intervention for this compound.
Experimental Protocols
Protocol 1: Immunoprecipitation of CDK6 to Detect CRBN Co-precipitation
This protocol describes the immunoprecipitation of endogenous CDK6 to verify the this compound-dependent interaction with CRBN.
Materials:
-
Ph+ ALL cell line (e.g., BV173, SUP-B15)
-
This compound (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG132) (optional, to stabilize the complex)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-CDK6 antibody (for immunoprecipitation)
-
Anti-CRBN antibody (for Western blotting)
-
Anti-CDK6 antibody (for Western blotting, as a control)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Experimental Workflow:
Caption: Workflow for CDK6 immunoprecipitation to detect ternary complex formation.
Procedure:
-
Cell Culture and Treatment:
-
Seed Ph+ ALL cells at a density that will result in a sufficient number of cells for lysis (e.g., 1-5 x 10^7 cells per IP).
-
Treat cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) or vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
Optional: In a separate sample, co-treat with a proteasome inhibitor like MG132 (e.g., 10 µM for the last 2-4 hours of this compound treatment) to prevent the degradation of the ternary complex.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
-
Protein Quantification and Input Sample:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Save a small aliquot (e.g., 20-30 µg of protein) of the lysate as an "input" control to be analyzed by Western blot.
-
-
Immunoprecipitation:
-
Incubate 1-2 mg of total protein with an appropriate amount of anti-CDK6 antibody (refer to manufacturer's datasheet for recommended concentration) overnight at 4°C with gentle rotation.
-
As a negative control, perform a parallel incubation with the same amount of normal rabbit IgG.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a less stringent wash buffer) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against CRBN and CDK6.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.
-
Expected Results:
-
Input Lanes: Should show the presence of both CDK6 and CRBN in all samples. A decrease in the CDK6 band intensity in the this compound treated lane (without proteasome inhibitor) would indicate successful degradation.
-
IgG IP Lane (Negative Control): Should show no or very faint bands for CDK6 and CRBN, indicating minimal non-specific binding to the IgG and beads.
-
CDK6 IP Lanes:
-
Vehicle (DMSO) treated: A strong band for CDK6 should be present. The CRBN band should be absent or very faint, indicating no or low basal interaction.
-
This compound treated: A strong band for CDK6 should be present, and a clear band for CRBN should appear, demonstrating the this compound-dependent co-immunoprecipitation of CRBN with CDK6. The intensity of the co-precipitated CRBN band should be significantly higher than in the vehicle-treated sample.
-
Table 3: Representative Quantitative Data from CDK6 Immunoprecipitation
| Treatment | IP Antibody | Protein Detected by WB | Relative Band Intensity (normalized to IP-CDK6) |
| Vehicle (DMSO) | anti-CDK6 | CDK6 | 1.00 |
| Vehicle (DMSO) | anti-CDK6 | CRBN | 0.05 |
| This compound (1 µM, 4h) | anti-CDK6 | CDK6 | 1.00 |
| This compound (1 µM, 4h) | anti-CDK6 | CRBN | 0.85 |
| This compound (1 µM, 4h) | Normal IgG | CDK6 | <0.01 |
| This compound (1 µM, 4h) | Normal IgG | CRBN | <0.01 |
Note: The above data is representative. Actual results may vary depending on the cell line, antibody quality, and experimental conditions.
Protocol 2: Immunoprecipitation of CRBN to Detect CDK6 Co-precipitation
This protocol is the reverse of Protocol 1 and serves as a complementary approach to confirm the ternary complex formation.
Materials:
-
Same as Protocol 1, but with an anti-CRBN antibody for immunoprecipitation and an anti-CDK6 antibody for Western blotting. Normal mouse or goat IgG would be used as the isotype control depending on the host species of the CRBN IP antibody.
Procedure:
The procedure is identical to Protocol 1, with the following modifications in Step 4:
-
Immunoprecipitation: Incubate the lysate with an anti-CRBN antibody. The negative control should be the corresponding isotype control IgG.
Expected Results:
-
In the CRBN IP lanes, a band for CDK6 should be clearly visible only in the sample treated with this compound, confirming the drug-induced interaction.
Troubleshooting
-
No co-immunoprecipitation of CRBN with CDK6 (or vice versa):
-
Inefficient ternary complex formation: Increase the concentration of this compound or the treatment time. Consider adding a proteasome inhibitor to stabilize the complex.
-
Low protein expression: Confirm the expression of both CDK6 and CRBN in your cell line by Western blot of the input lysate.
-
Antibody issues: Ensure the immunoprecipitating antibody is validated for IP.
-
Harsh lysis or wash conditions: The interaction may be weak and disrupted by high salt or detergent concentrations. Try a less stringent lysis/wash buffer.
-
-
High background in IgG control:
-
Insufficient pre-clearing: Increase the pre-clearing time or the amount of beads used.
-
Non-specific binding to beads: Ensure beads are properly blocked. Increase the number of washes.
-
Conclusion
Immunoprecipitation is a critical tool for elucidating the mechanism of action of PROTACs like this compound. The protocols outlined above provide a robust framework for demonstrating the formation of the CDK6-YX-2-107-CRBN ternary complex, thereby confirming target engagement in a cellular setting. This validation is a crucial step in the preclinical development and characterization of targeted protein degraders.
References
- 1. An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. Requirement for CDK6 in MLL-rearranged acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
YX-2-107 Application Notes and Protocols for In Vivo Mouse Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) that targets Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3] As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6] This mechanism of action differs from traditional kinase inhibitors, which only block the enzymatic activity of their targets.[5] By inducing the degradation of the entire CDK6 protein, this compound can overcome resistance mechanisms associated with kinase inhibitor therapies and address both kinase-dependent and -independent functions of CDK6.[4][5][7]
Preclinical studies have demonstrated the efficacy of this compound in mouse models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a hematologic malignancy where CDK6 expression is a key dependency.[1][8][9] These application notes provide a summary of the reported in vivo dosages, pharmacokinetic data, and detailed experimental protocols for the use of this compound in mouse models.
Data Presentation
Table 1: this compound In Vivo Efficacy Study Dosages in Mouse Models
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Study Duration | Key Findings | Reference |
| Ph+ ALL Xenograft (NRG-SGM3 mice) | 150 mg/kg | Intraperitoneal (i.p.) | Once daily | 3 consecutive days | Pharmacologically active in suppressing Ph+ ALL proliferation.[1][2] | [1][2] |
| Ph+ ALL Xenograft (NSG mice) | 125 or 150 mg/kg | Intraperitoneal (i.p.) | Once daily or twice daily (half-dose per injection) | 10 consecutive days | As effective as palbociclib (B1678290) in suppressing peripheral blood leukemia burden.[8] | [8] |
| TKI-resistant Ph+ ALL Xenograft (NRG-SGM3 mice) | 25 mg/kg | Intraperitoneal (i.p.) | Twice daily | 20 consecutive days | More effective than palbociclib in suppressing in vivo growth of TKI-resistant Ph+ ALL.[8] | [8] |
| TKI-resistant Ph+ ALL Xenograft (NRG-SGM3 mice) | 50 mg/kg | Intraperitoneal (i.p.) | Twice daily | 20 consecutive days | More effective than palbociclib in suppressing in vivo growth of TKI-resistant Ph+ ALL.[8] | [8] |
Table 2: this compound Pharmacokinetic Profile in Mice
| Mouse Strain | Dosage | Administration Route | Cmax | Time to Cmax | Clearance | Half-life | Reference |
| C57BL/6j | 10 mg/kg | Intraperitoneal (i.p.) | 741 nM | Not Specified | Cleared from plasma after 4 hours.[1][2][3] | ~1 hour | [1][2][3][4][8] |
Table 3: this compound Toxicity Evaluation in Mice
| Mouse Strain | Dosage | Administration Route | Dosing Schedule | Study Duration | Observations | Reference |
| C57BL/6j | 150 mg/kg | Intraperitoneal (i.p.) | Once daily | 10 consecutive days | No signs of distress or weight loss. Did not perturb normal mouse hematopoiesis.[5][8] | [5][8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Ph+ ALL Xenograft Mouse Model
Objective: To evaluate the anti-leukemic activity of this compound in a patient-derived or cell line-derived Ph+ ALL xenograft mouse model.
Materials:
-
This compound
-
Vehicle control (e.g., Kolliphor/PBS/DMSO 20:70:10 suspension)[8]
-
Immunodeficient mice (e.g., NSG or NRG-SGM3)
-
Ph+ ALL cells (patient-derived or cell line)
-
Sterile PBS
-
Syringes and needles for injection
-
Calipers for tumor measurement (if applicable)
-
Flow cytometer and relevant antibodies (e.g., CD19, CD10) for leukemia burden assessment
Procedure:
-
Cell Preparation and Implantation:
-
Culture Ph+ ALL cells under appropriate conditions.
-
Resuspend the required number of cells in sterile PBS.
-
Inject the cells into the tail vein of immunodeficient mice.
-
-
Animal Acclimatization and Monitoring:
-
Allow mice to acclimatize for a specified period.
-
Monitor mice regularly for signs of tumor engraftment and overall health.
-
-
Treatment Initiation:
-
Once leukemia is established (e.g., >50% leukemic cells in peripheral blood), randomize mice into treatment and control groups.[8]
-
Prepare this compound in the appropriate vehicle at the desired concentration.
-
Administer this compound or vehicle control via intraperitoneal injection according to the dosing schedule (e.g., 150 mg/kg, once daily).[1][2][8]
-
-
Monitoring Leukemia Burden:
-
Collect peripheral blood samples at regular intervals.
-
Use flow cytometry to determine the percentage of leukemic cells (e.g., CD19+CD10+).[8]
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize mice according to institutional guidelines.
-
Collect bone marrow and peripheral blood for further analysis (e.g., cell cycle analysis, Western blot).[8]
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle control
-
C57BL/6j mice
-
Syringes and needles for injection
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples from a subset of mice at various time points post-injection (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Mechanism of action of this compound as a CDK6-degrading PROTAC.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing YX-2-107 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] As a bifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted degradation of CDK6 inhibits downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB) protein and the expression of the transcription factor FOXM1, ultimately leading to cell cycle arrest in the S-phase.[1][2][5] Given its high selectivity and potency (IC50 = 4.4 nM for CDK6 degradation), this compound is a valuable tool for studying CDK6-dependent processes and holds therapeutic potential, particularly in hematologic malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and accuracy.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Chemical Formula | C45H51N11O9 | [3] |
| Molecular Weight | 889.97 g/mol | [3][6] |
| CAS Number | 2417408-46-7 | [1][3] |
| Appearance | To be determined (typically a solid powder) | [3] |
| Purity | >98% | [3] |
Solubility
The solubility of this compound is critical for preparing homogeneous stock solutions. The recommended solvent is Dimethyl Sulfoxide (DMSO). However, reported solubility values vary, which may be due to differences in the crystalline form of the solid material or the methods used for dissolution.
| Solvent | Reported Solubility | Recommendations | Reference |
| DMSO | 100 mg/mL | Ultrasonic treatment is recommended. | [7] |
| 2.4 mg/mL (2.7 mM) | Sonication and heating are recommended. | [2] | |
| A 10 mM solution is commercially available. | This suggests good solubility at this concentration. | [1] |
Note: It is crucial to start with a lower concentration and gradually increase it if a higher concentration is needed, while carefully observing for complete dissolution. The use of sonication can aid in dissolving the compound.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for in vitro experiments.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
-
For 1 mg of this compound (MW = 889.97 g/mol ):
-
Volume (µL) = (1 / 889.97) * 1,000,000 / 10 = 112.36 µL
-
-
Add 112.4 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes. Gentle heating (up to 37°C) can also be applied, but care should be taken to avoid degradation.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Storage Condition | Duration | Reference |
| -80°C | 6 months | [1][6] |
| -20°C | 1 month | [1][3] |
Note: Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[1] The solid powder form of this compound is stable for up to 3 years when stored at -20°C.[2]
In Vitro and In Vivo Experimental Considerations
The prepared stock solution can be further diluted in an appropriate cell culture medium or vehicle for experimental use.
In Vitro Experiments
For cell-based assays, the this compound stock solution is typically diluted to the final working concentration in the cell culture medium.
| Parameter | Concentration Range | Cell Lines | Duration | Reference |
| CDK6 Degradation | 1.6 - 1000 nM | BV173 | 4 hours | [1][5][8] |
| Inhibition of S Phase | 2000 nM | BV173, SUP-B15 | 48 hours | [1][2][5] |
| Inhibition of RB Phosphorylation and FOXM1 Expression | 2000 nM | BV173, SUP-B15 | 72 hours | [1][2][5] |
In Vivo Experiments
For animal studies, the this compound stock solution needs to be formulated in a vehicle suitable for administration.
| Parameter | Dose | Administration Route | Animal Model | Reference |
| Pharmacokinetic Study | 10 mg/kg | Intraperitoneal (i.p.) | C57BL/6j mice | [1] |
| Efficacy Study | 150 mg/kg (daily for 3 days) | Intraperitoneal (i.p.) | NRG-SGM3 mice (Ph+ ALL xenografts) | [1][2][5] |
Visualizations
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: YX-2-107 for Studying Kinase-Independent Functions of CDK6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 6 (CDK6) is a key regulator of the cell cycle, primarily known for its kinase activity in partnership with D-type cyclins to phosphorylate the retinoblastoma protein (Rb), leading to G1-S phase transition.[1] However, emerging evidence has illuminated critical kinase-independent functions of CDK6, particularly in transcriptional regulation, which contribute to its oncogenic potential.[2][3][4] These non-catalytic roles present a challenge for traditional kinase inhibitors, which only block the enzyme's active site.
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to address this challenge by inducing the degradation of the entire CDK6 protein.[5][6] This molecule comprises a ligand that binds to CDK6, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon or CRBN).[6][7] This ternary complex formation (CDK6-YX-2-107-CRBN) leads to the ubiquitination and subsequent proteasomal degradation of CDK6, effectively eliminating both its kinase-dependent and kinase-independent functions.[6][7] This dual action makes this compound a superior tool for studying the full scope of CDK6 biology and a promising therapeutic strategy for CDK6-dependent malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7][8]
Mechanism of Action of this compound
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By bringing CDK6 into close proximity with the CRBN E3 ligase, it facilitates the transfer of ubiquitin molecules to CDK6. This "kiss of death" marks the CDK6 protein for destruction by the 26S proteasome, leading to its rapid and selective degradation within the cell.[7] This degradation-based mechanism provides a more profound and durable suppression of CDK6-mediated activities compared to small molecule inhibitors.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Kinase-Independent Function of CDK6 Links the Cell Cycle to Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinase-independent, second life of CDK6 in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK6-a review of the past and a glimpse into the future: from cell-cycle control to transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: YX-2-107 in TKI-Resistant Acute Lymphoblastic Leukemia (ALL) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) is a high-risk subtype of ALL driven by the BCR-ABL1 oncoprotein.[1][2] While Tyrosine Kinase Inhibitors (TKIs) targeting BCR-ABL1 have significantly improved outcomes, the development of TKI resistance is a frequent cause of relapse, leading to poor long-term survival.[1][2] This necessitates new therapeutic strategies that can overcome TKI resistance.
Recent studies have identified that Ph+ ALL cells are highly dependent on the cell cycle regulatory kinase CDK6 for their proliferation and survival, but not on the closely related CDK4.[1][3] YX-2-107 is a Proteolysis-Targeting Chimera (PROTAC) designed to specifically address this dependency.[4][5] It functions as a selective CDK6 degrader, offering a novel approach to treating TKI-resistant Ph+ ALL by eliminating the CDK6 protein, thereby inhibiting both its kinase-dependent and -independent functions.[1][6][7] These notes provide a comprehensive overview of this compound's mechanism, its efficacy in preclinical models of TKI-resistant ALL, and detailed protocols for its application in a research setting.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that links a CDK6-binding moiety (derived from palbociclib) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][8] This dual binding brings CDK6 into close proximity with the E3 ligase, leading to the polyubiquitination of CDK6 and its subsequent degradation by the proteasome.[1][7]
The degradation of CDK6 has two major consequences:
-
Inhibition of Kinase-Dependent Pathway : The loss of CDK6 prevents the phosphorylation of the Retinoblastoma (RB) protein.[4][6] This keeps RB in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition of the cell cycle.[8]
-
Inhibition of Kinase-Independent Effects : Degrading the entire CDK6 protein is more effective than simple kinase inhibition, as it also abrogates the protein's non-catalytic roles, which can contribute to leukemia cell growth.[1][6]
The downstream effects include a marked reduction in the expression of the proliferation-associated transcription factor FOXM1 and a halt in cell cycle progression.[4][6] Importantly, this compound is highly selective for CDK6 over CDK4, which is critical because normal hematopoietic progenitors rely on both kinases for survival.[1][8] This selectivity may spare healthy cells and reduce potential toxicities like neutropenia, which is often associated with dual CDK4/6 inhibitors.[3]
Caption: Mechanism of this compound in TKI-Resistant Ph+ ALL cells.
Application Notes: Preclinical Efficacy
This compound has demonstrated significant efficacy in both in vitro and in vivo models of TKI-resistant Ph+ ALL, proving superior to conventional CDK4/6 kinase inhibitors in certain contexts.[1][6]
In Vitro Activity in TKI-Resistant ALL Cell Lines
This compound potently and selectively induces the degradation of CDK6, leading to cell cycle arrest and inhibition of proliferation in Ph+ ALL cell lines.[4][5]
Table 1: Summary of In Vitro Quantitative Data for this compound
| Parameter | Cell Lines | Concentration / Time | Result | Reference |
|---|---|---|---|---|
| CDK6 Degradation IC₅₀ | - | 4.4 nM | Potent degradation of CDK6 protein. | [4][5][7] |
| Selective CDK6 Degradation | BV173 | 1.6 - 1000 nM; 4 h | Dose-dependent, selective degradation of CDK6 over CDK4. | [4][5][6] |
| S-Phase Inhibition | BV173, SUP-B15 | 2000 nM; 48 h | Marked decrease in the proportion of cells in S-phase. | [4][5][6] |
| Inhibition of Downstream Targets | BV173, SUP-B15 | 2000 nM; 72 h | Significant reduction in RB phosphorylation and FOXM1 expression. |[4][5][6] |
In Vivo Activity in TKI-Resistant ALL Xenograft Models
In animal models, this compound effectively suppresses leukemia growth and improves survival, even in models derived from TKI-resistant patient samples.[1][9][10]
Table 2: Summary of In Vivo Quantitative Data for this compound
| Parameter | Animal Model | Dosage / Schedule | Result | Reference |
|---|---|---|---|---|
| Pharmacokinetics | C57BL/6j mice | 10 mg/kg; i.p.; single dose | Cmax of 741 nM ( >150-fold degradation IC₅₀); cleared from plasma after 4 hours. | [4][5] |
| Pharmacodynamic Activity | NRG-SGM3 mice (Ph+ ALL xenografts) | 150 mg/kg; i.p.; daily for 3 days | Suppressed S-phase cells, inhibited p-RB and FOXM1, and induced selective CDK6 degradation in leukemic cells. | [4][6] |
| Anti-Leukemic Efficacy | Mice with de novo or TKI-resistant primary Ph+ ALL xenografts | Long-term (2-3 weeks) | Markedly suppressed peripheral blood leukemia burden, with effects comparable or superior to palbociclib. |[1][6][10] |
Experimental Workflows and Protocols
The following section provides diagrams of experimental workflows and detailed protocols for evaluating this compound in TKI-resistant ALL models.
References
- 1. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Assessing RB Phosphorylation using YX-2-107
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoblastoma (RB) protein is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, primarily by Cyclin-Dependent Kinases (CDKs). In its hypophosphorylated state, RB binds to the E2F family of transcription factors, inhibiting the expression of genes required for the transition from the G1 to the S phase of the cell cycle. Hyperphosphorylation of RB by CDKs, particularly CDK4 and CDK6, leads to its inactivation and the release of E2F, thereby promoting cell cycle progression. Dysregulation of the CDK-RB pathway is a hallmark of many cancers.
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that specifically targets CDK6 for degradation.[1][2][3] By inducing the degradation of CDK6, this compound effectively inhibits the phosphorylation of RB, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[3][4] These application notes provide detailed protocols for utilizing this compound to assess its impact on RB phosphorylation in cancer cell lines.
Signaling Pathway and Mechanism of Action
This compound functions by recruiting an E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of CDK6 prevents the formation of active Cyclin D-CDK6 complexes, which are responsible for the initial phosphorylation of RB. This maintains RB in its active, hypophosphorylated state, bound to E2F, thereby blocking the transcription of genes necessary for S-phase entry.
Caption: Mechanism of this compound in the CDK6-RB signaling pathway.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo effects of this compound on CDK6 degradation and RB phosphorylation.
Table 1: In Vitro Activity of this compound in Ph+ ALL Cell Lines
| Parameter | Cell Line | Concentration | Time (hours) | Effect | Reference |
| CDK6 Degradation | BV173 | 0, 1.6, 8, 40, 200, 1000 nM | 4 | Selective degradation of CDK6 | [3][5] |
| Inhibition of S Phase | BV173, SUP-B15 | 2000 nM | 48 | Inhibition of S phase entry | [3][5] |
| RB Phosphorylation | BV173, SUP-B15 | 2000 nM | 72 | Inhibition of RB phosphorylation | [3][4] |
| FOXM1 Expression | BV173, SUP-B15 | 2000 nM | 72 | Inhibition of FOXM1 expression | [3][4] |
Table 2: In Vivo Activity of this compound
| Parameter | Animal Model | Dosage | Dosing Schedule | Effect | Reference |
| Pharmacokinetics | C57BL/6j mice | 10 mg/kg (i.p.) | Single dose | Cmax of 741 nM, cleared from plasma after 4 hours | [3][5] |
| Anti-proliferative | Ph+ ALL xenografts | 150 mg/kg (i.p.) | Daily for 3 days | Suppression of Ph+ ALL proliferation | [3][5] |
| RB Phosphorylation | Ph+ ALL xenografts | 125 or 150 mg/kg (i.p.) | Daily for 10 days | Decreased phospho-RB expression | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on RB phosphorylation.
Experimental Workflow
Caption: General workflow for assessing the effects of this compound.
Western Blot Analysis of RB Phosphorylation
Objective: To quantify the levels of phosphorylated RB (pRB) and total RB in cells treated with this compound.
Materials:
-
Cell Lines: BV173 or SUP-B15 (or other relevant cell lines)
-
Reagents: this compound, DMSO (vehicle control), RIPA lysis buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer.
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-RB (Ser807/811) (e.g., Cell Signaling Technology, #8516 or Thermo Fisher Scientific, #702097).[1][2][6]
-
Primary Antibody: Mouse anti-total RB (e.g., Cell Signaling Technology, #9309 or Thermo Fisher Scientific, #PA5-27215).[7][8][9]
-
Loading Control Antibody (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.
-
-
Equipment: SDS-PAGE apparatus, Western blot transfer system, PVDF or nitrocellulose membranes, chemiluminescence imaging system.
Protocol:
-
Cell Seeding and Treatment:
-
Seed BV173 or SUP-B15 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000, 2000 nM) for the desired time (e.g., 24, 48, 72 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate protein separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RB (Ser807/811) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total RB and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the phospho-RB signal to the total RB signal for each sample.
-
Immunofluorescence Analysis of RB Phosphorylation
Objective: To visualize the subcellular localization and levels of phosphorylated RB in cells treated with this compound.
Materials:
-
Cell Lines and Reagents: As for Western Blotting.
-
Additional Reagents: 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS, Bovine Serum Albumin (BSA), fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 or 594), DAPI for nuclear counterstaining, mounting medium.
-
Equipment: Fluorescence microscope.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat with this compound and a vehicle control as described for Western blotting.
-
-
Fixation and Permeabilization:
-
After treatment, wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30-60 minutes at room temperature.
-
Incubate with the primary anti-phospho-RB antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody (and DAPI) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell Lines and Reagents: As for Western Blotting.
-
Additional Reagents: 70% Ethanol (B145695) (ice-cold), Propidium Iodide (PI) staining solution (containing RNase A).
-
Equipment: Flow cytometer.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells) and wash with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
-
High Background in Western Blots:
-
Ensure adequate blocking (use BSA for phospho-antibodies).
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak or No Signal in Western Blots:
-
Confirm the addition of phosphatase inhibitors to the lysis buffer.
-
Check the activity of antibodies and ECL substrate.
-
Ensure efficient protein transfer.
-
-
Cell Clumping in Flow Cytometry:
-
Add ethanol dropwise while vortexing during fixation.
-
Ensure a single-cell suspension before fixation.
-
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of CDK6 in RB phosphorylation and cell cycle control.
References
- 1. Phospho-Rb (Ser807, Ser811) Recombinant Monoclonal Antibody (RbS807S811-D9) (MA5-36943) [thermofisher.com]
- 2. Phospho-Rb (Ser807, Ser811) Recombinant Monoclonal Antibody (13H27L9) (702097) [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Phospho-Rb (Ser807/811) (D20B12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. biocompare.com [biocompare.com]
- 8. Rb (4H1) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Rb Polyclonal Antibody (PA5-27215) [thermofisher.com]
Application Notes and Protocols: The Effect of YX-2-107 on FOXM1 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] As a critical regulator of the cell cycle, CDK6, in complex with D-type cyclins, phosphorylates and inactivates the Retinoblastoma (RB) tumor suppressor protein. This inactivation allows for the release and activation of E2F transcription factors, which drive the expression of genes necessary for the G1/S phase transition, including the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a key regulator of cell proliferation, and its overexpression is implicated in the pathogenesis of various cancers, including Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[2][5] this compound offers a novel therapeutic strategy by targeting CDK6 for degradation, thereby inhibiting downstream signaling pathways that promote cell proliferation, including the expression of FOXM1.[1][2] These application notes provide a summary of the effects of this compound on FOXM1 expression and detailed protocols for relevant experimental procedures.
Mechanism of Action
This compound functions as a PROTAC by simultaneously binding to CDK6 and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of CDK6.[5] The degradation of CDK6 leads to a decrease in the phosphorylation of its substrate, RB. Hypophosphorylated RB remains bound to E2F transcription factors, preventing them from activating the transcription of their target genes, which include FOXM1. The resulting downregulation of FOXM1 expression contributes to the anti-proliferative effects of this compound.
Caption: this compound induces CDK6 degradation, inhibiting RB phosphorylation and FOXM1 expression.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effect of this compound on CDK6 and downstream signaling components, including FOXM1, in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cell lines.
| Parameter | Cell Line(s) | Concentration(s) | Time Point(s) | Effect | Reference(s) |
| CDK6 Degradation (IC50) | Not specified | 4.4 nM | Not specified | 50% degradation of CDK6 | [1][4] |
| CDK6 Degradation | BV173 | 0, 1.6, 8, 40, 200, 1000 nM | 4 h | Selective degradation of CDK6 | [1] |
| RB Phosphorylation Inhibition | BV173, SUP-B15 | 2000 nM | 72 h | Inhibition of RB phosphorylation | [1][3] |
| FOXM1 Expression Inhibition | BV173, SUP-B15 | 2000 nM | 72 h | Inhibition of FOXM1 expression | [1][3] |
| S Phase Inhibition | BV173, SUP-B15 | 2000 nM | 48 h | Inhibition of S phase entry | [1] |
| In Vivo Efficacy | NRG-SGM3 mice (Ph+ ALL xenografts) | 150 mg/kg (i.p., daily for 3 days) | 3 days | Suppression of Ph+ ALL proliferation | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on FOXM1 expression levels.
Cell Culture and Treatment
-
Cell Lines: BV173 and SUP-B15 (Ph+ ALL cell lines).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in appropriate culture vessels.
-
Allow cells to acclimate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 0-2000 nM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Incubate cells for the desired time points (e.g., 4, 24, 48, 72 hours).
-
Western Blot Analysis for FOXM1 Protein Expression
This protocol allows for the detection and quantification of FOXM1 protein levels following treatment with this compound.
-
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FOXM1, anti-CDK6, anti-pRB (Ser807/811), anti-RB, and anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction:
-
After treatment, harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the FOXM1 protein levels to the loading control (β-actin or GAPDH).
-
-
Quantitative Real-Time PCR (qRT-PCR) for FOXM1 mRNA Expression
This protocol is for quantifying the mRNA levels of FOXM1.
-
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for FOXM1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
-
-
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.
-
Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Analysis:
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in FOXM1 gene expression, normalized to the housekeeping gene.
-
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Workflow for analyzing the effects of this compound on FOXM1 expression and cell viability.
References
- 1. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YX-2-107 Western Blot Technical Support Center
Welcome to the technical support center for YX-2-107 western blot analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when using this compound, a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Cyclin-Dependent Kinase 6 (CDK6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC with an IC50 of 4.4 nM that selectively targets CDK6 for degradation.[1][2] By inducing the degradation of CDK6, this compound effectively inhibits the phosphorylation of the Retinoblastoma (Rb) protein and the expression of FOXM1.[1][2][3] This mechanism is utilized in research for Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2]
Q2: What are the expected outcomes of a successful Western Blot experiment with this compound?
A2: A successful experiment should demonstrate a dose-dependent decrease in the protein levels of CDK6 in treated cells compared to vehicle controls. Concurrently, you should observe a decrease in the phosphorylation of Rb (pRb) and a reduction in the expression of FOXM1, a downstream target of the CDK6/Rb pathway.
Q3: Which cell lines are responsive to this compound?
A3: this compound has been shown to be effective in Ph+ ALL cell lines such as BV173 and SUP-B15.[1][3] It is crucial to select a cell line known to express CDK6 and to be sensitive to its degradation.
Q4: What is the recommended concentration range and treatment duration for this compound in cell culture?
A4: this compound has been shown to selectively degrade CDK6 in BV173 cells at concentrations ranging from 1.6 to 1000 nM with a 4-hour treatment.[1][3] Inhibition of S phase in Ph+ BV173 and SUP-B15 cells was observed with 2000 nM this compound for 48 hours, and inhibition of RB phosphorylation and FOXM1 expression was seen at 2000 nM for 72 hours.[1][3] Optimal concentrations and treatment times should be determined empirically for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses common problems encountered during western blot analysis after treatment with this compound.
Problem 1: No or Weak CDK6 Degradation Signal
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inactive this compound | Ensure proper storage of this compound (-20°C for up to 1 month, -80°C for up to 6 months) and avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | Confirm that your cell line expresses sufficient levels of CDK6 and the necessary E3 ligase components for PROTAC activity. |
| Suboptimal Treatment | Optimize this compound concentration and incubation time. Perform a dose-response and time-course experiment. |
| Insufficient Protein Load | Increase the total protein amount loaded onto the gel. A minimum of 20-30 µg of total cell lysate is recommended.[4] |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane. For larger proteins, consider optimizing transfer time and buffer composition.[5] |
| Ineffective Primary Antibody | Use a validated anti-CDK6 antibody at the recommended dilution. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[5][6] |
| Inactive Secondary Antibody | Use a fresh, appropriate secondary antibody that recognizes the primary antibody's host species. |
| Enzyme Inhibition | Ensure buffers, particularly wash buffers, do not contain sodium azide, as it inhibits Horseradish Peroxidase (HRP).[5][6] |
Problem 2: High Background on the Blot
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST. |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. |
| Secondary Antibody Concentration Too High | Increase the dilution of the HRP-conjugated secondary antibody.[4] |
| Inadequate Washing | Increase the number and duration of wash steps with TBST. Adding 0.05% Tween 20 to the wash buffer can help reduce background.[6] |
| Contaminated Buffers | Prepare fresh, filtered buffers to avoid particulates that can cause speckling.[6] |
| Membrane Drying | Ensure the membrane remains hydrated throughout the incubation and washing steps.[6] |
Problem 3: Non-Specific Bands
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Primary Antibody Cross-Reactivity | Use a highly specific monoclonal antibody for CDK6. Check the antibody datasheet for known cross-reactivities. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice to prevent degradation, which can result in lower molecular weight bands.[4] |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane. High protein concentration can lead to the appearance of multiple bands.[4] |
| Excessive Secondary Antibody | Use a more diluted secondary antibody to minimize non-specific binding. |
Experimental Protocols
Cell Lysis Protocol
-
After treating cells with this compound, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.[7]
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.[7]
-
Collect the supernatant containing the protein and determine the protein concentration using a BCA or Bradford assay.
Western Blot Protocol
-
Sample Preparation: Mix the protein lysate with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.[7]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Activate the PVDF membrane with methanol (B129727) before transfer.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CDK6, anti-pRb, anti-Rb, anti-FOXM1) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of action for this compound leading to CDK6 degradation.
Caption: Standard workflow for Western Blot analysis.
Caption: Troubleshooting logic for weak CDK6 degradation signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing YX-2-107 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YX-2-107 in cell viability assays. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a molecule designed to selectively induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] It functions by forming a ternary complex, essentially acting as a bridge between CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of CDK6, marking it for destruction by the cell's proteasome.[1] By degrading CDK6, this compound inhibits downstream signaling pathways that are crucial for cell cycle progression, such as the phosphorylation of the Retinoblastoma (RB) protein and the expression of FOXM1, ultimately leading to reduced cell proliferation and viability in CDK6-dependent cancer cells.[1][2][4]
Q2: What is the "hook effect" and how does it relate to this compound?
A2: The "hook effect" is a phenomenon characteristic of PROTACs where, at very high concentrations, the degradation of the target protein paradoxically decreases. This results in a bell-shaped dose-response curve. The effect occurs because an excess of this compound leads to the formation of unproductive binary complexes (this compound-CDK6 or this compound-CRBN) instead of the productive ternary complex (CDK6-YX-2-107-CRBN). These binary complexes cannot induce degradation and competitively inhibit the formation of the essential ternary complex. It is critical to identify the optimal concentration range for this compound to avoid misinterpreting data from the hook effect region as poor efficacy.
Q3: What is a good starting concentration range for this compound in a cell viability assay?
A3: Based on in vitro degradation and cell-based assays, a broad concentration range is recommended for initial experiments to both identify the optimal effective concentration and characterize the potential hook effect. A starting range of 100 pM to 10 µM is advisable. Published studies have shown selective degradation of CDK6 at concentrations as low as 1.6 nM to 1000 nM, with effects on cell cycle progression observed at 2000 nM.[2][5]
Q4: What solvent should I use for this compound?
A4: this compound is soluble in DMSO.[6][7] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then perform serial dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay wells is consistent across all treatments, including the vehicle control, and is non-toxic to your cells (typically ≤ 0.1%).
Q5: How stable is this compound in cell culture?
A5: this compound has demonstrated good metabolic stability in mouse liver microsomes, with a half-life of 35 minutes.[4] While specific stability data in various cell culture media is not extensively published, it is good practice to assume potential for degradation over long incubation periods. For experiments longer than 24 hours, consider replacing the media with freshly prepared this compound dilutions at intermediate time points. If you suspect stability issues, you can assess the compound's integrity and concentration in the media over time using analytical methods like LC-MS.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Notes |
| IC₅₀ (CDK6 Degradation) | ~4.4 nM | Ph+ BV173 ALL cells | Concentration for 50% degradation of CDK6 protein.[1][2][3][8] |
| IC₅₀ (CDK6 Kinase Inhibition) | 4.4 nM | In vitro kinase assay | Measures direct inhibition of CDK6 enzymatic activity.[3][8] |
| IC₅₀ (CDK4 Kinase Inhibition) | 0.69 nM | In vitro kinase assay | This compound also inhibits CDK4 kinase activity but preferentially degrades CDK6.[8] |
Table 2: Recommended Concentration Ranges for Cell Viability Assays
| Experiment Type | Recommended Concentration Range | Purpose |
| Initial Dose-Response Screening | 100 pM - 10 µM (10-point, 3-fold dilution) | To determine the effective concentration range and identify the IC₅₀. |
| Hook Effect Characterization | 1 nM - 50 µM (12-point, 2-fold dilution) | To fully characterize the bell-shaped curve and confirm the optimal degradation concentration. |
| Mechanism of Action Studies | 10 nM - 1 µM | To study downstream effects at concentrations expected to be on the effective part of the dose-response curve. |
Mandatory Visualization
Caption: Mechanism of action for this compound-mediated CDK6 degradation.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound cell viability assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps to determine the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Target cells
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. To characterize the dose-response and potential hook effect, a wide concentration range is recommended (e.g., 100 pM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium and DMSO only) from all other readings. Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No dose-dependent effect on viability | Compound inactivity or instability: this compound may have degraded. | Prepare fresh dilutions for each experiment. For long-term incubations (>48h), consider replacing the medium with fresh compound. Confirm compound activity with a positive control cell line known to be sensitive to CDK6 degradation. |
| Concentration range is too low: The effective concentration has not been reached. | Test a higher range of concentrations, extending into the micromolar range. | |
| Cell line is not dependent on CDK6: The chosen cell line's proliferation may not be driven by CDK6. | Confirm CDK6 and CRBN expression in your cell line via Western Blot or qPCR. Switch to a cell line known to be dependent on CDK6 signaling, such as Ph+ ALL cell lines (e.g., BV173, SUP-B15).[5] | |
| Compound precipitation: this compound may have low solubility in the final culture medium. | Visually inspect the wells for precipitate after adding the compound. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Consider preparing intermediate dilutions in serum-free media before adding to wells. | |
| Bell-shaped ("Hook") dose-response curve | Formation of unproductive binary complexes: This is an intrinsic property of PROTACs at high concentrations. | This is not an error but a characteristic of the mechanism. Identify the concentration that gives the maximum reduction in viability (the nadir of the curve). This is the optimal concentration for inducing a biological effect. Use concentrations at or below this optimal level for subsequent functional experiments to ensure you are in the productive ternary complex-forming range. |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution across the plate. | Ensure a homogenous single-cell suspension before plating. Use a consistent pipetting technique and pattern. |
| Edge effects: Evaporation from the outer wells of the 96-well plate. | Avoid using the outermost wells for experimental treatments. Fill these wells with sterile PBS or medium to maintain humidity. | |
| Pipetting errors: Inaccurate dilution or addition of the compound. | Use calibrated pipettes and change tips between different concentrations. |
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound | CDK | TargetMol [targetmol.com]
- 7. This compound | CDK6-靶向降解PROTAC | MCE [medchemexpress.cn]
- 8. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
YX-2-107 Technical Support Center: Solubility and Handling in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the selective CDK6-degrading PROTAC, YX-2-107, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is a potent organic solvent capable of dissolving many non-polar compounds for in-vitro testing.[3][4]
Q2: What is the known solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high, with sources reporting concentrations of up to 100 mg/mL (with the aid of ultrasonication).[2] Another source indicates a solubility of at least 2.4 mg/mL (2.7 mM), recommending sonication and heating to facilitate dissolution.[1] Commercially, it is also available as a 10 mM solution in DMSO.[5]
Q3: What are the key chemical properties of this compound?
A3: this compound is a PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade Cyclin-Dependent Kinase 6 (CDK6).[1][5][6][7] Its molecular formula is C45H51N11O9, with a molecular weight of approximately 889.97 g/mol .[6]
Quantitative Solubility Data
The following table summarizes the reported solubility data for this compound.
| Solvent | Concentration | Conditions | Source(s) |
| DMSO | 100 mg/mL | Ultrasonic | [2] |
| DMSO | 2.4 mg/mL (2.7 mM) | Sonication and heating recommended | [1] |
| DMSO | 10 mM | Commercially available solution | [5] |
Troubleshooting Guide
This guide addresses specific issues that may arise when preparing and using this compound in cell culture experiments.
Q4: I observed precipitation or cloudiness after diluting my this compound DMSO stock into my aqueous cell culture medium. What is happening?
A4: This is a common issue known as "precipitation upon dilution".[4] It occurs because this compound, like many small molecules, is significantly less soluble in aqueous solutions like cell culture media than in a potent organic solvent like DMSO.[4] When the concentrated DMSO stock is added to the medium, the local concentration of this compound can temporarily exceed its solubility limit in the mixed aqueous/DMSO environment, causing it to precipitate.[4]
Q5: How can I prevent this compound from precipitating in my cell culture medium?
A5: Several strategies can help maintain the solubility of this compound during your experiment:
-
Optimize Final DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration may be needed to keep the compound in solution. Many cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, but it is crucial to include a vehicle control with the identical DMSO concentration in your experiments.[8]
-
Use Pre-warmed Media: Adding the compound stock to cold media can decrease its solubility. Always use media that has been pre-warmed to your experimental temperature (e.g., 37°C).[9]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to your full volume of media, perform a serial or stepwise dilution. Adding the stock solution dropwise into the medium while gently vortexing or swirling can also facilitate better mixing and prevent localized high concentrations that lead to precipitation.[9]
-
Lower the Final Working Concentration: The simplest reason for precipitation is that the compound's concentration exceeds its solubility limit in the final medium.[8] Consider testing a lower final concentration of this compound if precipitation persists.
Q6: I'm still facing solubility issues. Are there other techniques I can try?
A6: If the above steps are insufficient, you might consider more advanced strategies, though these require careful validation to ensure they do not interfere with your experimental model:
-
Use of Co-solvents: The addition of other water-miscible organic co-solvents, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can sometimes improve solubility.[8] However, the tolerance of your specific cell line to any co-solvent must be empirically determined.
-
pH Adjustment: For compounds with ionizable groups, solubility can be highly dependent on the pH of the solution.[8] Modifying the pH of your buffer system could improve solubility, but this must be done cautiously to avoid affecting cell health or compound activity.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Bring the vial of powdered this compound to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
To aid dissolution, cap the vial tightly and vortex thoroughly. If needed, sonicate the vial in a water bath or gently warm it as recommended.[1]
-
Visually inspect the solution to ensure all solid material has dissolved. The solution should be clear.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[5]
-
Store the stock solution aliquots at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[5][10]
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.[9]
-
Perform a serial dilution of the DMSO stock in pre-warmed medium. For example, to achieve a 1 µM final concentration from a 10 mM stock (a 1:10,000 dilution), you could perform intermediate dilutions in medium.
-
Alternatively, for a direct dilution, add the required small volume of DMSO stock to the final volume of pre-warmed medium. Add the stock dropwise while gently swirling the medium to ensure rapid dispersal.
-
Ensure the final concentration of DMSO in the medium is as low as possible and does not exceed a level toxic to your cells (typically <0.5%).[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Mechanism of action for this compound as a CDK6-degrading PROTAC.
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
potential off-target effects of YX-2-107
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YX-2-107, a selective CDK6 degrader.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It functions by forming a ternary complex with Cyclin-Dependent Kinase 6 (CDK6) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome. This targeted degradation leads to the depletion of CDK6 protein levels within the cell.
Q2: How selective is this compound for CDK6 over other kinases?
A2: this compound demonstrates a high degree of selectivity for CDK6 over its close homolog CDK4. In vitro kinase assays have shown a significant difference in the 50% inhibitory concentration (IC50) between these two kinases. Furthermore, a proteomic analysis of BV173 cells treated with this compound for 4 hours revealed that of 3682 proteins examined, only CDK6 was significantly downregulated, indicating high selectivity at the proteome level.
Q3: Are there any known off-target effects for this compound?
A3: Based on available data, this compound is highly selective for CDK6. A global proteomic study in BV173 cells did not identify any significant off-target protein degradation. However, a comprehensive kinome-wide scan for off-target kinase binding or inhibition has not been made publicly available. If you observe unexpected phenotypes in your experiments, it is recommended to perform a broad kinase profiling assay to rule out potential off-target effects.
Q4: What are the expected downstream cellular effects of this compound treatment?
A4: By degrading CDK6, this compound is expected to inhibit the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK6. This leads to a decrease in the expression of downstream targets like FOXM1, ultimately resulting in cell cycle arrest, primarily at the G1/S transition.[1]
Q5: I am not observing efficient CDK6 degradation. What are some potential reasons?
A5: Several factors could contribute to inefficient CDK6 degradation. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions, including cellular permeability, proteasome function, and experimental setup.
Data on this compound Selectivity
The following table summarizes the in vitro inhibitory activity of this compound against CDK4 and CDK6.
| Kinase | IC50 (nM) |
| CDK4 | 0.69[2] |
| CDK6 | 4.4[2] |
Experimental Protocols
Note: The following are representative protocols. Researchers should optimize these based on their specific cell lines and experimental conditions.
Protocol 1: Western Blot for CDK6 Degradation
This protocol describes how to assess the degradation of CDK6 in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK6, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or DMSO for the indicated time points (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK6 antibody and a loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of CDK6 degradation relative to the loading control.
-
Protocol 2: Global Proteomic Analysis of this compound Treated Cells (Representative)
This protocol provides a general workflow for identifying the on-target and off-target effects of this compound at the proteome level using mass spectrometry.
Materials:
-
BV173 cells (or other sensitive cell line)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., 8M urea (B33335) in 50 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture BV173 cells to a sufficient density.
-
Treat cells in biological triplicates with this compound (e.g., 100 nM) and DMSO for 4 hours.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in lysis buffer.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Digestion:
-
Determine protein concentration.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
Dilute the sample to reduce the urea concentration.
-
Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid.
-
Desalt and concentrate the peptides using C18 SPE cartridges.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable buffer for mass spectrometry.
-
Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform a database search to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to the DMSO control.
-
Troubleshooting Guide
| Issue Observed | Potential Cause | Suggested Solution |
| No or low CDK6 degradation | Compound inactivity: this compound is degraded or inactive. | Ensure proper storage of this compound (as recommended by the supplier, typically at -20°C or -80°C). Use freshly prepared solutions for experiments. |
| Cellular permeability issues: this compound is not efficiently entering the cells. | Confirm the expression of influx transporters or the absence of efflux pumps that might affect compound uptake in your cell line. Consider using a different cell line known to be sensitive to this compound. | |
| Low E3 ligase expression: The target cells have low levels of Cereblon (CRBN). | Confirm CRBN expression in your cell line by Western blot or qPCR. | |
| Proteasome inhibition: The proteasome is not functional, preventing the degradation of ubiquitinated CDK6. | As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. This should rescue CDK6 degradation. If not, there may be an issue with the upstream ubiquitination process. | |
| Incorrect experimental conditions: Suboptimal concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. | |
| Inconsistent results between experiments | Cell passage number: High passage number can lead to phenotypic drift and altered drug responses. | Use cells with a consistent and low passage number for all experiments. |
| Variability in cell density: Inconsistent cell confluency at the time of treatment can affect results. | Ensure consistent cell seeding density and confluency across all experiments. | |
| Reagent variability: Inconsistent quality or concentration of reagents. | Use high-quality reagents and prepare fresh solutions regularly. | |
| Unexpected cellular phenotype | Off-target effects: this compound may be interacting with other proteins. | While global proteomics showed high selectivity, consider performing a comprehensive kinome scan to identify potential off-target kinase interactions. |
| Cell line-specific effects: The observed phenotype may be unique to the specific genetic or epigenetic context of your cell line. | Test this compound in multiple cell lines to determine if the phenotype is consistent. | |
| Downstream effects of CDK6 degradation: The phenotype may be a secondary or tertiary consequence of CDK6 loss. | Investigate downstream signaling pathways of CDK6 to understand the observed phenotype. |
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
YX-2-107 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of YX-2-107, a selective CDK6-degrading PROTAC. Additionally, it offers troubleshooting guides and answers to frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound upon receipt?
A1: Upon receipt, this compound as a solid powder should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1] Properly stored, this compound is expected to be stable for over two years.[1] The product is generally shipped at ambient temperature and is stable for several weeks under these conditions.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. Sonication and gentle heating may be used to facilitate dissolution.[3] For short-term storage of stock solutions, 0 - 4°C is acceptable for days to weeks. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Cyclin-Dependent Kinase 6 (CDK6).[5][6][7] It functions by forming a ternary complex with CDK6 and the E3 ubiquitin ligase Cereblon (CRBN), which leads to the ubiquitination of CDK6 and its subsequent degradation by the proteasome.[2][8] The degradation of CDK6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn reduces the expression of the transcription factor FOXM1.[2][4][5][6]
Stability Data
The stability of this compound is critical for obtaining reliable and reproducible experimental results. Below is a summary of the recommended storage conditions and available stability data.
| Form | Storage Condition | Duration | Notes |
| Solid (Powder) | 0 - 4°C, dry and dark | Short-term (days to weeks) | Suitable for immediate use. |
| -20°C, dry and dark | Long-term (months to years) | Recommended for long-term preservation. Shelf life is greater than 2 years if stored properly.[1] | |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | [1] |
| -20°C | Up to 1 month | Aliquoting is recommended to avoid freeze-thaw cycles.[4] | |
| -80°C | Up to 6 months | [4] |
| Quantitative Stability Data | |
| Metabolic Stability (Mouse Liver Microsomes) | Half-life of 35 minutes.[9] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no CDK6 degradation observed | Improper storage: The compound may have degraded due to incorrect storage. | Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh stock solutions if degradation is suspected. |
| Suboptimal concentration: PROTACs can exhibit a "hook effect" where degradation efficiency decreases at high concentrations due to the formation of binary complexes instead of the productive ternary complex. | Perform a dose-response experiment over a wide range of concentrations (e.g., picomolar to micromolar) to determine the optimal concentration for CDK6 degradation. | |
| Cellular permeability: this compound may not be efficiently entering the cells. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically <0.5%). If permeability is a concern, consider using a different cell line or permeabilization agents, though this may affect cell physiology. | |
| Precipitation of the compound in cell culture media | Low solubility: this compound may have limited solubility in aqueous media. | Ensure the stock solution is fully dissolved in DMSO before diluting in culture media. When diluting, add the stock solution to the media while vortexing to ensure rapid and even distribution. Avoid preparing large volumes of working solutions that will be stored for extended periods. |
| Inconsistent results between experiments | Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation of the compound. | Aliquot the stock solution into single-use vials after preparation to minimize the number of freeze-thaw cycles. |
| Variability in experimental setup: Differences in cell density, passage number, or treatment duration can lead to inconsistent results. | Standardize your experimental protocols, including cell seeding density, passage number, and treatment times. |
Experimental Protocols
Protocol for Assessing CDK6 Degradation by Western Blot
This protocol describes how to assess the degradation of CDK6 in a cell line (e.g., BV173) following treatment with this compound.[5][9]
-
Cell Seeding: Plate BV173 cells at a density that will allow for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified time (e.g., 4 hours).[5] Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK6 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for CDK6 and the loading control. Normalize the CDK6 signal to the loading control to determine the extent of degradation at each concentration of this compound.
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method for assessing the stability of this compound in a specific buffer or cell culture medium over time.
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the buffer or medium of interest.
-
Incubation: Incubate the solution under the desired conditions (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Storage: Immediately store the aliquots at -80°C until analysis to prevent further degradation.
-
Analytical Method: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of this compound as a function of time. Calculate the half-life (t½) of the compound under the tested conditions.
Visualizations
Caption: Mechanism of action of this compound leading to CDK6 degradation and downstream effects.
Caption: Experimental workflow for assessing CDK6 degradation by Western Blot.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 8. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
avoiding the hook effect with YX-2-107
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of YX-2-107, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 6 (CDK6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule, known as a PROTAC, that selectively induces the degradation of CDK6.[1][2] It functions by simultaneously binding to CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome.[2][3] This approach not only inhibits the kinase activity of CDK6 but also eliminates its non-catalytic functions.[3]
Q2: What is the "hook effect" and how does it relate to this compound?
A2: The "hook effect" is a phenomenon observed with PROTACs, including potentially this compound, where an excessively high concentration of the molecule leads to a decrease in target protein degradation. This results in a bell-shaped dose-response curve. The effect occurs because at high concentrations, this compound is more likely to form non-productive binary complexes (either with CDK6 alone or with CRBN alone) rather than the productive ternary complex (CDK6-YX-2-107-CRBN) required for degradation.
Q3: At what concentrations should I use this compound?
A3: The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. Based on published data, this compound has an in vitro IC50 of 4.4 nM for CDK6 degradation.[4][5] A broad concentration range, for example from 1 nM to 10 µM, is recommended for initial experiments to identify the optimal degradation window and to assess for a potential hook effect.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been shown to be effective in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cell lines, such as BV173 and SUP-B15.[4][6]
Q5: How specific is this compound?
A5: this compound is highly selective for the degradation of CDK6 over the closely related CDK4.[6] In a proteomic study of BV173 cells treated with this compound, CDK6 was the only protein significantly downregulated out of 3,682 proteins examined.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low degradation of CDK6 observed. | 1. Suboptimal concentration of this compound. 2. Insufficient incubation time. 3. Low expression of Cereblon (CRBN) in the cell line. 4. Issues with the Western blot protocol. | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal degradation. 3. Verify the expression of CRBN in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line. 4. Review and optimize your Western blot protocol, ensuring efficient protein transfer and appropriate antibody concentrations. |
| Decreased CDK6 degradation at high concentrations of this compound (Hook Effect). | Formation of non-productive binary complexes (this compound-CDK6 or this compound-CRBN) is inhibiting the formation of the productive ternary complex. | 1. Confirm the hook effect by performing a detailed dose-response curve with several concentrations in the higher range. 2. For subsequent experiments, use this compound at its optimal degradation concentration (the peak of the bell-shaped curve) and avoid higher, less effective concentrations. |
| Variability in results between experiments. | 1. Inconsistent cell confluency or passage number. 2. Freeze-thaw cycles of this compound stock solution. 3. Inconsistent incubation times or drug concentrations. | 1. Maintain consistent cell culture practices, using cells at a similar confluency and within a defined passage number range for all experiments. 2. Aliquot the this compound stock solution upon receipt to avoid multiple freeze-thaw cycles. 3. Ensure precise and consistent preparation of this compound dilutions and incubation times for all experiments. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (CDK6 Degradation) | 4.4 nM | BV173 | [4][5] |
| Degradation Constant | ~4 nM | BV173 | [7] |
| In Vitro IC50 (CDK6 Kinase Activity) | 4.4 nM | - | [6] |
| In Vitro IC50 (CDK4 Kinase Activity) | 0.69 nM | - | [7] |
Experimental Protocols
Protocol for Assessing CDK6 Degradation by Western Blot
This protocol provides a general framework for evaluating the dose-dependent degradation of CDK6 in response to this compound treatment.
1. Cell Culture and Treatment:
- Seed Ph+ ALL cells (e.g., BV173) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
- Allow cells to adhere and grow for 24 hours.
- Prepare serial dilutions of this compound in fresh cell culture medium. A suggested concentration range is 0, 1.6, 8, 40, 200, and 1000 nM to observe a dose-dependent effect.[5] To investigate a potential hook effect, extend the range to include higher concentrations (e.g., 5 µM, 10 µM).
- Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
- Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
- Incubate the cells for a predetermined time (e.g., 4 hours).[5]
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
- Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for CDK6 overnight at 4°C.
- Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
- Quantify the band intensities for CDK6 and the loading control using densitometry software.
- Normalize the CDK6 band intensity to the loading control band intensity for each sample.
- Calculate the percentage of CDK6 remaining for each this compound concentration relative to the vehicle control.
- Plot the percentage of remaining CDK6 against the log of the this compound concentration to generate a dose-response curve.
Visualizations
Caption: Mechanism of this compound and the Hook Effect.
Caption: Western Blot Workflow for CDK6 Degradation.
Caption: Simplified CDK6 Signaling Pathway and this compound Intervention.
References
- 1. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
YX-2-107 In Vivo Metabolic Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the in vivo metabolic stability of YX-2-107.
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of this compound?
A1: In a mouse pharmacokinetic (PK) study, this compound demonstrated a half-life of 1 hour following intraperitoneal (IP) administration.[1]
Q2: What is the pharmacokinetic profile of this compound in mice?
A2: Following a single 10 mg/kg IP dose in C57BL/6j mice, this compound reached a maximum plasma concentration (Cmax) of 741 nM. This concentration is approximately 150 times greater than its IC50 for CDK6 degradation. The compound was cleared from the plasma within 4 hours.[2][3][4][5]
Q3: How does the in vitro metabolic stability of this compound in mouse liver microsomes compare to its in vivo half-life?
A3: this compound exhibits good metabolic stability in mouse liver microsomes with a half-life of 35 minutes.[5] This is comparable to palbociclib, which has a half-life of 56 minutes in the same system.[5] The shorter in vivo half-life of 1 hour suggests that factors other than hepatic metabolism may contribute to its clearance in the whole animal.
Q4: What is the mechanism of action of this compound?
A4: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively targets Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][6] It also possesses inhibitory activity against the kinase function of CDK4 and CDK6.[5] This dual action leads to the suppression of downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB) protein and the expression of the transcription factor FOXM1.[1][3][4][5][6]
Q5: In which animal models has the in vivo activity of this compound been evaluated?
A5: The in vivo pharmacokinetics and efficacy of this compound have been studied in C57BL/6j mice and in NRG-SGM3 mice used as a xenograft model for Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Observed in vivo efficacy is lower than expected based on in vitro potency. | Suboptimal pharmacokinetic properties, such as rapid clearance, may be limiting drug exposure at the target site. The reported in vivo half-life is 1 hour.[1] | Consider alternative dosing regimens, such as more frequent administration or a different route of administration, to maintain plasma concentrations above the therapeutic threshold. Further formulation development could also improve the pharmacokinetic profile. |
| Difficulty replicating the reported Cmax of 741 nM with a 10 mg/kg IP dose. | Variations in experimental conditions, such as the vehicle used for administration, the specific mouse strain, or the analytical method for plasma concentration determination, can influence results. | Ensure the experimental protocol aligns with published studies. Use a validated bioanalytical method for quantifying this compound in plasma. It is also important to confirm the purity and stability of the compound being used. |
| High variability in pharmacokinetic parameters between individual animals. | Factors such as age, sex, and health status of the animals can contribute to variability. The intraperitoneal route of administration can also lead to more variable absorption compared to intravenous administration. | Use a sufficient number of animals per group to ensure statistical power. Standardize the experimental procedures and use animals of the same age, sex, and health status. |
| Compound appears to have poor metabolic stability in your in vivo model. | While this compound shows good stability in mouse liver microsomes, other metabolic pathways or clearance mechanisms (e.g., renal clearance) may be predominant in vivo. | Conduct a more comprehensive pharmacokinetic study to determine the primary clearance mechanisms. This could involve analyzing urine and feces for the parent compound and potential metabolites. |
Quantitative Data Summary
| Parameter | Value | Species/Model | Administration Route | Dose | Source |
| In Vivo Half-life (t½) | 1 hour | Mouse | Intraperitoneal (IP) | Not specified | [1] |
| Max Plasma Concentration (Cmax) | 741 nM | C57BL/6j Mouse | Intraperitoneal (IP) | 10 mg/kg | [2][3][4][5] |
| Time to Clearance from Plasma | 4 hours | C57BL/6j Mouse | Intraperitoneal (IP) | 10 mg/kg | [2][3][4] |
| In Vitro Half-life (Mouse Liver Microsomes) | 35 minutes | Mouse | N/A | N/A | [5] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
-
Compound Administration: this compound is administered via a single intraperitoneal (IP) injection.[2][3][4][5]
-
Sample Collection: Blood samples are collected at various time points post-administration to determine the plasma concentration of this compound over time.
-
Analysis: Plasma concentrations of this compound are measured using a validated bioanalytical method (e.g., LC-MS/MS). The pharmacokinetic parameters, including Cmax and half-life, are then calculated from the plasma concentration-time profile.
In Vivo Efficacy Study in a Ph+ ALL Xenograft Model
-
Animal Model: NRG-SGM3 mice with Ph+ ALL xenografts.[3]
-
Compound Administration: this compound is administered intraperitoneally (IP).[2][3][4]
-
Dosing Regimen: 150 mg/kg, administered once daily for 3 days.[2][3][4]
-
Efficacy Endpoints: The anti-leukemic activity is assessed by measuring the suppression of Ph+ ALL proliferation.[2] Downstream target engagement can be evaluated by measuring the suppression of phospho-RB and FOXM1 expression and the degradation of CDK6 in tumor tissue.[1]
Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic and efficacy studies of this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK | TargetMol [targetmol.com]
- 5. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Technical Support Center: YX-2-107 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with YX-2-107. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize variability in your experiments.
Mechanism of Action Overview
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3][4] It functions as a heterobifunctional molecule, simultaneously binding to CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[2][4] This induced proximity facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome.[5] The degradation of CDK6 leads to downstream effects, including the inhibition of Retinoblastoma (RB) protein phosphorylation and reduced expression of the transcription factor FOXM1, ultimately suppressing cell proliferation.[1][2][3]
Caption: Mechanism of this compound-mediated CDK6 degradation and its downstream effects.
Troubleshooting Guide
This guide addresses specific issues that can lead to variability or unexpected outcomes in your this compound experiments.
Q1: I am not observing any degradation of CDK6. Where should I start troubleshooting?
When no degradation is observed, a systematic approach is necessary to pinpoint the issue.
Caption: Troubleshooting workflow for lack of CDK6 degradation.
-
Step 1: Compound Integrity and Handling
-
Storage: Ensure this compound has been stored correctly. Stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]
-
Solubility: Confirm that this compound is fully dissolved. If precipitation is observed in your stock or working solutions, prepare them fresh.
-
Working Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment to ensure accurate concentration.
-
-
Step 2: Cell Line Verification
-
Target and E3 Ligase Expression: Confirm that your cell line expresses both CDK6 (the target) and CRBN (the E3 ligase). Low or absent expression of either will prevent degradation. This can be verified by Western blot or proteomics.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High cell confluency or poor viability can affect experimental outcomes.
-
-
Step 3: Experimental Parameters
-
Dose and Time: Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal concentration (DC50) and time for maximal degradation (Dmax).[6] Degradation can be rapid, with effects seen as early as 4 hours.[1][3]
-
Controls: Ensure you have included a vehicle control (e.g., DMSO) and consider a negative control PROTAC if available.
-
-
Step 4: Western Blot and Detection
-
Antibody Validation: Use a primary antibody for CDK6 that is specific and validated for Western blotting.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and by probing for a stable loading control (e.g., GAPDH, β-actin).
-
Transfer Efficiency: Check for efficient protein transfer from the gel to the membrane using a stain like Ponceau S.
-
Q2: I'm observing a "Hook Effect," where CDK6 degradation decreases at higher concentrations of this compound. Is this normal?
Yes, the "hook effect" is a known phenomenon for PROTACs.[7][8] It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (this compound::CDK6 or this compound::CRBN) instead of the productive ternary complex (CDK6::this compound::CRBN) required for degradation.[7][8]
-
Solution: Perform a wide dose-response experiment (e.g., from picomolar to high micromolar ranges) to fully characterize the concentration curve. This will help you identify the optimal concentration range that gives the maximal degradation (Dmax) before the hook effect begins.[7] For subsequent experiments, use concentrations at or near the Dmax.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
Variability in cell-based assays is a common challenge.[9] Here are key areas to standardize:
-
Cell Culture Consistency:
-
Passage Number: Use cells within a consistent and low passage number range.
-
Seeding Density: Standardize the cell seeding density to ensure that cells are at a similar confluency when treated.
-
Thaw-and-Use Stocks: For high-throughput screening, consider creating a large, quality-controlled frozen stock of cells to be thawed and used directly in assays. This minimizes variability introduced by continuous culturing.
-
-
Reagent Handling:
-
Aliquot Reagents: Aliquot key reagents like this compound stock solutions and antibodies to avoid repeated freeze-thaw cycles.
-
Fresh Media and Buffers: Use freshly prepared media and buffers to ensure consistent nutrient levels and pH.
-
-
Standardized Protocols: Adhere strictly to a detailed, written protocol for every step of the experiment, from cell culture and treatment to lysis and Western blotting.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a this compound experiment?
To ensure the observed degradation is specific to the PROTAC mechanism, the following controls are recommended:
-
Vehicle Control: A control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent.
-
Proteasome Inhibitor Co-treatment: To confirm that the degradation is proteasome-dependent, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should "rescue" the degradation of CDK6.
-
Negative Control PROTAC (if available): An ideal negative control is a structurally similar molecule that is deficient in binding to either CDK6 or CRBN. This helps to rule out off-target effects.
Q2: At what concentration and for how long should I treat my cells with this compound?
The optimal concentration and duration can be cell-line dependent. Based on published data:
-
For CDK6 Degradation: Selective degradation in BV173 cells has been observed with concentrations ranging from 1.6 nM to 1000 nM after a 4-hour treatment.[1][3]
-
For Phenotypic Effects: Inhibition of S-phase entry and downstream signaling (p-RB, FOXM1) has been shown at 2000 nM with incubation times of 48 to 72 hours.[1][3] It is highly recommended to perform your own dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay.
Q3: How do I prepare my this compound stock solution?
Refer to the solubility information provided by the supplier. It is crucial to prepare a clear stock solution first. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. To prevent inactivation from repeated freeze-thaw cycles, aliquot the stock solution and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Q4: Can this compound affect other kinases?
This compound is designed to be a selective CDK6 degrader. While it has been shown to preferentially degrade CDK6 over the closely related CDK4, it is good practice to assess its selectivity.[10] This can be done by performing a Western blot for other relevant CDKs (e.g., CDK4) to ensure their levels are not affected at the concentration of this compound you are using.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Incubation Time | Reference(s) |
| CDK6 Degradation IC50 | ~4.4 nM | Not specified (in vitro) | Not specified | [1][2][3][4] |
| CDK6 Degradation DC50 | ~4 nM | BV173 | Not specified | [10] |
| CDK6 Degradation | Effective at 1.6-1000 nM | BV173 | 4 hours | [1][3] |
| Inhibition of S-Phase | 2000 nM | BV173, SUP-B15 | 48 hours | [1][3] |
| Inhibition of p-RB & FOXM1 | 2000 nM | BV173, SUP-B15 | 72 hours | [1][3] |
Table 2: In Vivo Experimental Parameters for this compound
| Dosage | Administration | Animal Model | Outcome | Reference(s) |
| 10 mg/kg (single dose) | Intraperitoneal (i.p.) | C57BL/6j mice | Cmax of 741 nM, cleared after 4 hours | [1] |
| 150 mg/kg (daily for 3 days) | Intraperitoneal (i.p.) | NRG-SGM3 mice (Ph+ ALL xenografts) | Suppressed Ph+ ALL proliferation | [1] |
Detailed Experimental Protocol: Western Blot for CDK6 Degradation
This protocol provides a standardized workflow to minimize variability when assessing this compound-mediated CDK6 degradation.
Caption: Standardized workflow for a this compound Western blot experiment.
Materials:
-
Cell line of interest (e.g., BV173, SUP-B15)
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
Primary antibodies: anti-CDK6, anti-phospho-RB (Ser807/811), anti-FOXM1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
PVDF or nitrocellulose membrane
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding (Day 1):
-
Plate cells at a density that will result in 70-80% confluency at the time of treatment. Ensure consistent seeding across all plates/wells.
-
-
Cell Treatment (Day 2):
-
Prepare fresh serial dilutions of this compound in complete culture medium. Also prepare a vehicle control.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired amount of time (e.g., 4 to 24 hours).
-
-
Cell Lysis and Protein Quantification (Day 2 or 3):
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
Western Blot (Day 3 and 4):
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20). Note: For phospho-antibodies, BSA is often preferred over milk for blocking.
-
Incubate the membrane with the primary antibody (e.g., anti-CDK6) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band (CDK6, p-RB, FOXM1) to the intensity of the loading control band (GAPDH) for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | Semantic Scholar [semanticscholar.org]
- 10. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
YX-2-107 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of YX-2-107, a selective CDK6-degrading PROTAC (Proteolysis-Targeting Chimera).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC designed to selectively degrade Cyclin-Dependent Kinase 6 (CDK6) with an IC50 of approximately 4.4 nM.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to CDK6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome.[2][3] This targeted degradation of CDK6 inhibits retinoblastoma (RB) protein phosphorylation and FOXM1 expression, which are crucial for cell cycle progression.[1][2] this compound is primarily used in research for studying Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C for up to two years.[5] For short-term storage, 0-4°C is acceptable for days to weeks.[5] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or -20°C for up to one month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: What are the typical specifications for this compound purity?
A3: High-quality this compound for research purposes should have a purity of greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC).[4][5] Further characterization is typically provided by mass spectrometry (MS) to confirm the molecular weight and NMR spectroscopy to verify the chemical structure.
Quality Control Data
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| CAS Number | 2417408-46-7 | [1][4] |
| Molecular Formula | C45H51N11O9 | [5] |
| Molecular Weight | 889.97 g/mol | [5] |
| Appearance | Solid powder | [4] |
Table 2: Typical Certificate of Analysis (CoA) Specifications for this compound
| Test | Specification | Method |
| Purity | ≥ 98.0% | HPLC |
| Identity | Conforms to structure | ¹H NMR |
| Mass | Conforms to molecular weight (m/z) | LC-MS |
| Solubility | ≥ 10 mM | DMSO |
Experimental Workflows and Protocols
Purity Assessment Workflow
The following diagram outlines a typical workflow for assessing the purity of a this compound sample.
Caption: Workflow for this compound purity assessment.
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water (HPLC grade).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) (HPLC grade).
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Western Blot for Assessing this compound Activity (CDK6 Degradation)
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CDK6 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of CDK6 degradation relative to the loading control.
-
Troubleshooting Guide
Q4: My this compound sample shows low purity on the HPLC chromatogram. What are the possible causes and solutions?
A4: Low purity can be due to several factors. The following table outlines potential causes and troubleshooting steps.
Table 3: Troubleshooting Low Purity in HPLC Analysis
| Possible Cause | Recommended Solution |
| Degradation during storage | Ensure the compound has been stored correctly (see Q2). If degradation is suspected, obtain a new, verified batch. |
| Incomplete dissolution | Ensure complete dissolution of the sample in the diluent. Sonication may help.[7] |
| Contaminated solvent/reagents | Use high-purity, HPLC-grade solvents and fresh reagents. |
| Inappropriate HPLC method | Optimize the HPLC method, including the gradient, column, and mobile phase, to ensure proper separation of impurities. |
Q5: I am observing peak tailing or splitting in my HPLC chromatogram for this compound. How can I resolve this?
A5: Peak tailing or splitting can be caused by column issues, improper mobile phase, or sample-related problems.
Caption: Troubleshooting peak shape issues in HPLC.
Q6: My this compound does not show significant CDK6 degradation in my western blot experiment. What should I check?
A6: Lack of activity could be due to several experimental factors.
Table 4: Troubleshooting Lack of Activity in Western Blot
| Possible Cause | Recommended Solution |
| Incorrect compound concentration | Verify the dilution calculations and ensure the final concentration in the cell culture is accurate. |
| Low cell permeability | While this compound has shown to be cell-permeable, this can be cell-line dependent. Consider increasing the incubation time. |
| Degraded this compound | Use a fresh aliquot of this compound from proper storage conditions. |
| Suboptimal antibody performance | Ensure the primary antibody for CDK6 is validated and used at the recommended dilution. |
| Issues with the cell line | Confirm that the cell line used expresses detectable levels of CDK6. |
Q7: I am observing the "hook effect" in my dose-response experiments with this compound. What is it and how can I mitigate it?
A7: The "hook effect" in PROTAC experiments refers to a decrease in degradation efficiency at very high concentrations. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex (target-PROTAC-E3 ligase), which is necessary for degradation. To mitigate this, it is crucial to test a wide range of this compound concentrations to obtain a full dose-response curve and identify the optimal concentration for maximal degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound, 2417408-46-7 | BroadPharm [broadpharm.com]
- 7. This compound | CDK | TargetMol [targetmol.com]
Validation & Comparative
YX-2-107 vs. Palbociclib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel CDK6-degrading PROTAC, YX-2-107, and the established dual CDK4/6 inhibitor, palbociclib (B1678290), in the context of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The information presented is based on preclinical data and aims to offer an objective overview of their mechanisms of action, efficacy, and effects on relevant signaling pathways.
Executive Summary
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is a high-risk subtype of leukemia.[1] While the introduction of tyrosine kinase inhibitors (TKIs) has improved outcomes, resistance remains a significant challenge, necessitating the exploration of novel therapeutic strategies.[2][3] Both this compound and palbociclib target the cell cycle regulatory machinery, but through distinct mechanisms. This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][4] In contrast, palbociclib is a small molecule inhibitor that reversibly inhibits the enzymatic activity of both CDK4 and CDK6.[5][6][7] Preclinical evidence suggests that the degradation of CDK6 by this compound may offer advantages over the enzymatic inhibition by palbociclib in Ph+ ALL, a malignancy shown to be particularly dependent on CDK6.[2][8][9]
Mechanism of Action
This compound: As a PROTAC, this compound functions by linking CDK6 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[2][3] This eliminates both the kinase-dependent and kinase-independent functions of CDK6.[9][10]
Palbociclib: Palbociclib is a competitive inhibitor of the ATP-binding pocket of CDK4 and CDK6.[11] By inhibiting their kinase activity, it prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from the G1 to the S phase.[6][7][12]
In Vitro Efficacy in Ph+ ALL Cell Lines
Studies in Ph+ ALL cell lines, such as BV173 and SUP-B15, have demonstrated the potent anti-proliferative effects of this compound.[1][8]
| Parameter | This compound | Palbociclib | Cell Lines | Reference |
| CDK6 Levels | Selective Degradation | Increased Expression | BV173, SUP-B15 | [8] |
| CDK4 Levels | No significant change | Increased Expression | BV173, SUP-B15 | [8] |
| pRb Levels | Inhibition | Inhibition | BV173, SUP-B15 | [1][8] |
| FOXM1 Expression | Inhibition | Inhibition | BV173, SUP-B15 | [1][8] |
| S-Phase Entry | Inhibition | Inhibition | BV173, SUP-B15 | [1][8] |
| IC50 (CDK6 Degradation) | 4.4 nM | N/A | BV173 | [1][4] |
In Vivo Efficacy in Ph+ ALL Xenograft Models
In vivo studies using mouse xenograft models of both de novo and TKI-resistant Ph+ ALL have shown that this compound markedly suppresses leukemia burden, with effects comparable or superior to those of palbociclib.[8][9][10]
| Parameter | This compound | Palbociclib | Animal Model | Reference |
| Leukemia Burden | Marked Suppression | Suppression | Mice with de novo or TKI-resistant primary Ph+ ALL | [2][8][9][10] |
| S-Phase Cells in Bone Marrow | Significantly Inhibited | Not specified, but suppresses S-phase entry in vitro | Mice with Ph+ ALL | [8] |
| pRb and FOXM1 Expression | Markedly Suppressed | Decreased | Mice with Ph+ ALL | [8] |
| CDK6 Degradation | Preferential degradation of CDK6 | No degradation, potential upregulation | Mice with Ph+ ALL | [8] |
Signaling Pathway Effects
Both this compound and palbociclib impact the CDK4/6-Rb-E2F signaling pathway, a critical regulator of the G1-S cell cycle transition. However, their effects on the protein levels of CDK4 and CDK6 differ significantly.
Experimental Protocols
Cell Culture: Ph+ ALL cell lines (e.g., BV173, SUP-B15) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
In Vitro Drug Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM for 4 hours for degradation studies; 2000 nM for 48-72 hours for functional assays) or palbociclib.[1][4]
Western Blotting: To assess protein levels, cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against CDK4, CDK6, p-Rb, Rb, and FOXM1.
Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
In Vivo Xenograft Studies: Immunodeficient mice (e.g., NSG) are injected with Ph+ ALL cells.[8] Once leukemia is established, mice are treated with this compound (e.g., 10 mg/kg or 150 mg/kg, i.p.) or palbociclib.[1][4] Leukemia burden is monitored by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.
Conclusion
The selective degradation of CDK6 by this compound represents a promising therapeutic strategy for Ph+ ALL.[9] Its ability to eliminate the target protein, rather than just inhibit its enzymatic activity, may overcome some of the limitations of traditional kinase inhibitors like palbociclib, particularly in cancers with a strong dependence on a single CDK family member.[2][8] Furthermore, the preferential degradation of CDK6 over CDK4 and its efficacy in TKI-resistant models highlight its potential for further investigation in this challenging disease.[2][8] The sparing of normal hematopoietic progenitors by this compound could also translate to a better safety profile, potentially avoiding the neutropenia often associated with dual CDK4/6 inhibitors.[9][10]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to YX-2-107 and Other CDK6 Degraders for Researchers
In the rapidly evolving landscape of targeted protein degradation, Cyclin-Dependent Kinase 6 (CDK6) has emerged as a critical target for therapeutic intervention in various cancers, particularly hematologic malignancies. This guide provides a detailed comparison of YX-2-107, a selective CDK6 degrader, with other notable CDK6-targeting PROTACs (Proteolysis Targeting Chimeras), offering researchers, scientists, and drug development professionals a data-driven resource for evaluating these compounds.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound and the other discussed degraders are heterobifunctional molecules designed to induce the degradation of CDK6. They function by simultaneously binding to CDK6 and an E3 ubiquitin ligase, primarily Cereblon (CRBN). This induced proximity facilitates the ubiquitination of CDK6, marking it for destruction by the proteasome. This approach not only inhibits the kinase activity of CDK6 but also eliminates its non-catalytic functions, offering a potential advantage over traditional kinase inhibitors.
Quantitative Comparison of CDK6 Degraders
The following table summarizes the available quantitative data on the degradation potency and selectivity of this compound, BSJ-02-162, and YKL-06-102. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, which can influence the observed values.
| Compound | Target(s) | E3 Ligase | IC50 (CDK6 Degradation) | DC50 (CDK6 Degradation) | Dmax (CDK6 Degradation) | Cell Line | Key Findings |
| This compound | Selective CDK6 | CRBN | ~4.4 nM (in vitro kinase assay)[1][2] | ~4 nM[2] | Not Reported | BV173 | Preferentially degrades CDK6 over CDK4.[2] |
| ~10 nM | Not Reported | SK-MEL-2 | Potent, concentration-dependent degradation of CDK6. | ||||
| BSJ-02-162 | Dual CDK4/CDK6 | CRBN | Not Reported | Not explicitly reported | Not explicitly reported | Jurkat, Granta-519 | Pronounced degradation of both CDK4 and CDK6 at 1 µM. |
| YKL-06-102 | Selective CDK6 | CRBN | Not Reported | Not explicitly reported | Not explicitly reported | Jurkat | Selective and potent degradation of CDK6 with minimal effect on CDK4. |
Note: IC50 (half-maximal inhibitory concentration) for degradation refers to the concentration of the degrader required to reduce the level of the target protein by 50%. DC50 is the half-maximal degradation concentration, and Dmax is the maximum percentage of degradation achieved. The lack of standardized reporting across different studies makes a direct, perfectly matched comparison challenging.
Signaling Pathways and Experimental Workflows
To understand the context in which these degraders operate and how they are evaluated, the following diagrams illustrate the CDK6 signaling pathway and a general experimental workflow for assessing CDK6 degraders.
References
YX-2-107: A Comparative Analysis of Selectivity for CDK6 over CDK4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YX-2-107's selectivity for Cyclin-Dependent Kinase 6 (CDK6) over Cyclin-Dependent Kinase 4 (CDK4), supported by experimental data. This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of its target protein.[1] This guide will compare its performance with the established CDK4/6 inhibitor, Palbociclib.
Biochemical and Cellular Activity
This compound demonstrates a dual mechanism of action: it not only inhibits the kinase activity of both CDK4 and CDK6 but also selectively induces the degradation of CDK6.[2] This preferential degradation of CDK6 over CDK4 is a key differentiator from traditional small molecule inhibitors like Palbociclib, which inhibit both kinases without inducing their degradation.[3]
Inhibitory and Degradation Potency
The following table summarizes the in vitro kinase inhibitory activity (IC50) of this compound and Palbociclib against CDK4 and CDK6, as well as the degradation constant (DC50) for this compound.
| Compound | Target | IC50 (nM) | DC50 (nM) | Selectivity |
| This compound | CDK4 | 0.69[4][5] | Not Reported | Inhibits both, but selectively degrades CDK6 |
| CDK6 | 4.4[4][5][6] | ~4[2][4] | ||
| Palbociclib | CDK4 | 11[4] | Not Applicable | Equipotent inhibitor of CDK4 and CDK6 |
| CDK6 | 9.5[4] | Not Applicable |
Signaling Pathway and Mechanism of Action
CDK4 and CDK6 are key regulators of the cell cycle. In complex with D-type cyclins, they phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. Downstream targets of this pathway include FOXM1, a proliferation-associated transcription factor.[6][7] this compound, by selectively degrading CDK6, disrupts this signaling cascade.[1]
Caption: this compound selectively degrades CDK6, disrupting the CDK4/6-Rb pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's selectivity.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of CDK4 and CDK6 kinase activity (IC50).
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., a peptide derived from Rb)
-
This compound and Palbociclib
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and Palbociclib in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular CDK6 Degradation Assay (Western Blot)
This assay quantifies the reduction in CDK4 and CDK6 protein levels in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., Ph+ ALL cell line BV173)[7]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 4 hours).[7]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of degradation.
Downstream Target Modulation (Rb and FOXM1 Western Blot)
This experiment assesses the functional consequence of CDK6 degradation by measuring the phosphorylation of Rb and the expression of FOXM1.
Materials:
-
Same as for the Cellular CDK6 Degradation Assay, with the addition of primary antibodies for phospho-Rb (e.g., Ser780) and FOXM1.
Procedure:
-
Follow the same procedure as the Cellular CDK6 Degradation Assay, treating cells with this compound for a longer duration (e.g., 72 hours) to observe effects on downstream targets.[7]
-
During the immunoblotting step, probe separate membranes with antibodies against phospho-Rb, total Rb, FOXM1, and a loading control.
-
Analyze the changes in phospho-Rb and FOXM1 levels relative to the total Rb and loading control, respectively.
Experimental Workflow
The following diagram illustrates the general workflow for validating the selectivity of this compound.
Caption: Workflow for validating the selectivity of this compound.
Conclusion
The available data demonstrates that this compound is a potent inhibitor of both CDK4 and CDK6 kinase activity. More significantly, it functions as a PROTAC that preferentially induces the degradation of CDK6 over CDK4 in cellular models.[2][4] This selective degradation of CDK6 offers a distinct mechanism of action compared to non-degrading inhibitors like Palbociclib and may provide a therapeutic advantage in malignancies dependent on CDK6.[3] The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound's unique selectivity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Potential of YX-2-107, a Selective CDK6 Degrader, in Overcoming Palbociclib Resistance in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to CDK4/6 inhibitors, such as palbociclib (B1678290), presents a significant challenge in the treatment of hormone receptor-positive (HR+) breast cancer. This guide provides a comparative overview of YX-2-107, a novel PROTAC (Proteolysis Targeting Chimera) that selectively degrades Cyclin-Dependent Kinase 6 (CDK6), and its potential efficacy in palbociclib-resistant models. While direct experimental data for this compound in this specific context is not yet available, this document outlines the scientific rationale for its use, compares its proposed mechanism to alternative strategies, and provides detailed experimental protocols to facilitate further research.
Understanding Palbociclib Resistance
Acquired resistance to palbociclib in HR+ breast cancer is multifactorial. Key mechanisms include:
-
Alterations in Cell Cycle Machinery:
-
Loss of Retinoblastoma (Rb) protein, a key substrate of CDK4/6.
-
Amplification of CDK6 or CDK4 genes, leading to target overexpression.
-
Upregulation of Cyclin E1, which complexes with CDK2 to bypass the G1/S checkpoint.
-
-
Activation of Bypass Signaling Pathways:
-
Hyperactivation of the PI3K/AKT/mTOR pathway.
-
Increased signaling through receptor tyrosine kinases like FGFR.
-
Given that CDK6 amplification is a clinically relevant mechanism of resistance, the selective degradation of CDK6 presents a promising therapeutic strategy.
This compound: A Selective CDK6-Degrading PROTAC
This compound is a PROTAC that functions by linking CDK6 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the CDK6 protein. This mechanism is distinct from traditional kinase inhibition, as it eliminates the entire protein, potentially overcoming resistance mediated by overexpression or mutations that affect inhibitor binding. Preclinical studies in Philadelphia-positive acute lymphoblastic leukemia (Ph+ ALL) have demonstrated that this compound is a potent and selective degrader of CDK6 with an IC50 of 4.4 nM.[1]
Comparative Efficacy in Palbociclib-Resistant Models: A Prospective Analysis
While direct comparative data for this compound in palbociclib-resistant breast cancer is not available, we can project its potential performance against other therapeutic strategies based on its mechanism and data from other fields.
In Vitro Efficacy
The following table presents a hypothetical comparison of this compound with a selective CDK6 inhibitor and a CDK2 inhibitor in palbociclib-sensitive and -resistant breast cancer cell lines. The data for the CDK6 and CDK2 inhibitors are representative of findings in the literature.
| Compound | Target | MCF-7 (Palbociclib-Sensitive) IC50 (nM) | MCF-7-PalboR (Palbociclib-Resistant) IC50 (nM) |
| Palbociclib | CDK4/6 Inhibitor | 150 | > 5000 |
| This compound (Hypothetical) | CDK6 Degrader | 50 | 100 |
| Selective CDK6 Inhibitor | CDK6 Inhibitor | 200 | 800 |
| CDK2 Inhibitor | CDK2 Inhibitor | > 10000 | 500 |
Protein Degradation Profile
The efficacy of a PROTAC is also measured by its ability to degrade the target protein.
| Compound | Cell Line | Concentration (nM) | % CDK6 Degradation (at 24h) |
| This compound (Hypothetical) | MCF-7-PalboR | 10 | 50% |
| 100 | >90% |
In Vivo Tumor Growth Inhibition
A xenograft model using palbociclib-resistant cells is crucial for evaluating in vivo efficacy.
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle | Daily | 0% |
| Palbociclib | 100 mg/kg, daily | 10% |
| This compound (Hypothetical) | 50 mg/kg, daily | 75% |
| Selective CDK6 Inhibitor | 100 mg/kg, daily | 40% |
Visualizing the Pathways and Processes
CDK4/6 Signaling Pathway and Palbociclib's Mechanism of Action
References
proteomics analysis of YX-2-107 treated cells
A Comparative Guide to the Proteomic Analysis of YX-2-107 Treated Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of this compound, a selective Cyclin-Dependent Kinase 6 (CDK6) degrader. The data presented here is based on the findings from studies on Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cells.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of CDK6.[1][2] It functions by forming a ternary complex between CDK6 and the Cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[1] This mechanism of action is distinct from traditional kinase inhibitors, which only block the kinase activity of their targets. This compound has been shown to inhibit the proliferation of Ph+ ALL cells and suppress leukemia growth in preclinical models.[1][3]
Quantitative Proteomics Data Summary
A key study by De Dominici et al. (2020) performed a proteomic analysis of the Ph+ ALL cell line BV173 treated with this compound. The results highlight the remarkable selectivity of this PROTAC. Out of 3,682 proteins quantified, only CDK6 was observed to be significantly downregulated after 4 hours of treatment.[1] This finding underscores the targeted nature of this compound.
For comparison, the study also evaluated the effects of palbociclib (B1678290), a dual CDK4/6 kinase inhibitor. While not a direct proteomic comparison of degradation, treatment with palbociclib has been shown to sometimes lead to a compensatory increase in CDK6 expression.
The table below summarizes the key quantitative proteomics finding for this compound.
| Treatment | Cell Line | Duration | Total Proteins Quantified | Significantly Downregulated Proteins | Key Finding |
| This compound | BV173 | 4 hours | 3682 | CDK6 | High selectivity for CDK6 degradation[1] |
| DMSO (Control) | BV173 | 4 hours | 3682 | - | Baseline protein levels |
Experimental Protocols
The following is a detailed methodology for the key experiments involving this compound, based on the available literature.
Cell Culture and Treatment
-
Cell Lines: Ph+ ALL cell lines, such as BV173 and SUP-B15, are cultured in appropriate media (e.g., Iscove modified Dulbecco medium) supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: For proteomics analysis, cells are treated with this compound at a specified concentration (e.g., various concentrations up to 2000 nM have been used in other assays) for a defined period (e.g., 4 hours for the proteomics experiment).[1][2][4] A vehicle control, typically DMSO, is run in parallel.
Proteomics Analysis (Generalized Protocol)
While the specific protocol from the key study was not fully detailed, a standard workflow for such an experiment is as follows:
-
Cell Lysis and Protein Extraction: After treatment, cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total proteins.
-
Protein Digestion: The extracted proteins are reduced, alkylated, and then digested into smaller peptides, typically using the enzyme trypsin.
-
Peptide Cleanup and Labeling (Optional): Peptides are desalted and cleaned up using solid-phase extraction. For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT) to allow for multiplexed analysis.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The raw MS data is processed using specialized software to identify and quantify proteins. Statistical analysis is then performed to determine proteins that are significantly differentially expressed between the this compound treated and control groups.
Visualizations
This compound Mechanism of Action and Downstream Signaling
The following diagram illustrates the mechanism of action of this compound and its impact on the CDK6 signaling pathway. This compound brings the E3 ligase Cereblon (CRBN) into proximity with CDK6, leading to its ubiquitination and degradation. This degradation inhibits the phosphorylation of the Retinoblastoma protein (RB), which in turn affects the expression of downstream targets like FOXM1, ultimately leading to cell cycle arrest.
Caption: Mechanism of this compound and its effect on the CDK6 signaling pathway.
Experimental Workflow for Proteomics Analysis
The diagram below outlines the typical workflow for a quantitative proteomics experiment to analyze the effects of this compound on the cellular proteome.
Caption: A generalized workflow for the proteomic analysis of this compound treated cells.
References
- 1. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. cancer-research-network.com [cancer-research-network.com]
Confirming YX-2-107-Induced Proteasomal Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YX-2-107, a potent and selective CDK6-degrading PROTAC (Proteolysis Targeting Chimera), with an alternative CDK6 degrader, BSJ-03-123. It includes supporting experimental data and detailed protocols to aid in the evaluation and confirmation of this compound-induced proteasomal degradation of CDK6.
Executive Summary
This compound is a highly effective PROTAC that induces the selective degradation of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle.[1][2] By hijacking the ubiquitin-proteasome system, this compound offers a therapeutic strategy that involves the physical removal of the target protein, a mechanism distinct from traditional kinase inhibition.[3] This guide outlines the key performance metrics of this compound in comparison to another CRBN-recruiting CDK6 degrader, BSJ-03-123, and provides detailed methodologies for the experimental validation of its mechanism of action.
Comparative Performance of CDK6 Degraders
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which can be quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Parameter | This compound | BSJ-03-123 | Reference |
| Target | CDK6 | CDK6 | [4][5],[6][7] |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | [1][2],[8] |
| Degradation Constant (DC50) | ~4 nM (in Ph+ BV173 ALL cells) | Sub-10 µM range | [2][4],[6] |
| Selectivity | Selective for CDK6 over CDK4. Does not affect IKZF1 and IKZF3 expression. | Selective for CDK6; no degradation of CDK4 observed. | [1][4],[6] |
| Inhibitory Activity (IC50) | CDK4: 0.69 nM, CDK6: 4.4 nM | Not explicitly stated | [1][2] |
Mechanism of Action: this compound Signaling Pathway
This compound functions by forming a ternary complex with CDK6 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to CDK6, marking it for recognition and subsequent degradation by the 26S proteasome.
Caption: this compound-mediated proteasomal degradation of CDK6.
Experimental Protocols for Confirmation of Proteasomal Degradation
To validate the proteasomal degradation of CDK6 induced by this compound, a series of key experiments should be performed.
Western Blot Analysis for CDK6 Degradation
This is a fundamental technique to quantify the reduction in CDK6 protein levels following treatment with this compound.[3][9]
Experimental Workflow:
Caption: Workflow for Western Blot analysis of protein degradation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., Ph+ ALL cell lines like BV173) in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified time (e.g., 4 hours). Include a vehicle control (DMSO).
-
To confirm proteasome dependence, pre-treat a set of cells with a proteasome inhibitor like MG132 (e.g., 10-20 µM) for 1-2 hours before adding this compound.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against CDK6 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize CDK6 band intensity to the loading control.
-
Calculate the percentage of CDK6 degradation relative to the vehicle control to determine DC50 and Dmax.
-
Co-Immunoprecipitation (Co-IP) to Detect the Ternary Complex
This assay is crucial to demonstrate the formation of the CDK6-YX-2-107-CRBN ternary complex, which is the cornerstone of PROTAC-mediated degradation.[10][11]
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex) for a specified time.
-
Lyse the cells in a non-denaturing IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G beads.
-
Incubate the lysate with an antibody against CDK6 or CRBN overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with IP lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against CDK6, CRBN, and a negative control protein. The presence of both CDK6 and CRBN in the immunoprecipitate of the other confirms the formation of the ternary complex.
-
In Vivo Ubiquitination Assay
This assay directly demonstrates the ubiquitination of CDK6 upon treatment with this compound.[12][13]
Detailed Protocol:
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing HA-tagged ubiquitin and the protein of interest (if endogenous levels are low).
-
Treat the cells with this compound and a proteasome inhibitor.
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, except for the covalent isopeptide bond between ubiquitin and the substrate.
-
-
Immunoprecipitation:
-
Dilute the lysate to reduce the SDS concentration and immunoprecipitate CDK6 using a specific antibody.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-HA antibody to detect the ubiquitinated CDK6 as a high molecular weight smear or ladder.
-
Conclusion
The data and protocols presented in this guide provide a framework for the comprehensive evaluation of this compound as a selective CDK6-degrading PROTAC. The comparative data highlights its potency, while the detailed experimental methodologies offer a clear path to confirming its mechanism of action through proteasomal degradation. These tools are intended to empower researchers in the fields of cancer biology and drug discovery to further investigate and harness the therapeutic potential of targeted protein degradation.
References
- 1. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. tocris.com [tocris.com]
- 7. BSJ-03-123 HCl|CAS |DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
YX-2-107 vs. CDK6 Knockout: A Comparative Efficacy Assessment in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel CDK6-degrading PROTAC, YX-2-107, and genetic knockout of CDK6. This analysis is supported by experimental data to inform research and therapeutic development strategies targeting CDK6-dependent malignancies.
Cyclin-dependent kinase 6 (CDK6) is a key regulator of cell cycle progression and has emerged as a significant therapeutic target in various cancers, particularly hematologic malignancies. While traditional approaches have focused on kinase inhibition, newer modalities like targeted protein degradation and genetic knockout offer distinct advantages and disadvantages. This guide delves into a detailed comparison of this compound, a proteolysis-targeting chimera (PROTAC) that selectively degrades CDK6, and the experimental gold standard of CDK6 gene knockout.
Executive Summary
This compound is a PROTAC that functions by inducing the selective degradation of the CDK6 protein, thereby eliminating both its kinase-dependent and kinase-independent functions.[1][2] In contrast, CDK6 knockout offers a complete and permanent ablation of the CDK6 protein. Studies in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) have shown that targeting CDK6 through degradation or silencing is more effective than enzymatic inhibition alone.[3][4] The efficacy of this compound in suppressing Ph+ ALL has been demonstrated to be comparable or even superior to the dual CDK4/6 inhibitor, palbociclib.[3][4]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Lines | Concentration/Time | Result | Citation |
| CDK6 Degradation | BV173 (Ph+ ALL) | 0, 1.6, 8, 40, 200, 1000 nM; 4h | Selective degradation of CDK6. | [5][6] |
| BV173 (Ph+ ALL) | 4 nM (IC50) | 50% degradation of CDK6. | [5][7] | |
| Cell Cycle Inhibition | BV173, SUP-B15 (Ph+ ALL) | 2000 nM; 48h | Inhibition of S phase entry. | [5][6] |
| Downstream Signaling | BV173, SUP-B15 (Ph+ ALL) | 2000 nM; 72h | Inhibition of RB phosphorylation and FOXM1 expression. | [5][6] |
In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Citation |
| NRG-SGM3 mice (Ph+ ALL xenografts) | 150 mg/kg; i.p.; daily for 3 days | Suppressed Ph+ ALL proliferation, reduced S-phase cells, decreased phospho-RB and FOXM1, and induced selective CDK6 degradation. | [5][6] |
| C57BL/6j mice | 10 mg/kg; i.p.; single dose | Achieved a maximum plasma concentration of 741 nM. | [5][6] |
Phenotypic Effects of CDK6 Knockout
| System/Cell Type | Phenotype | Consequence | Citation |
| Hematopoietic System | Thymic atrophy, altered T-cell development | Impaired immune cell development. | [8] |
| Perturbed erythroid differentiation | Anemia. | [8][9] | |
| Increased quiescent hematopoietic stem cells | Impaired hematopoietic stem cell activation under stress. | [8][9][10] |
Experimental Protocols
Assessment of Protein Degradation by Western Blot
This protocol is used to measure the reduction in CDK6 protein levels following treatment with this compound.
Materials:
-
Cell line of interest (e.g., BV173)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK6, anti-pRb, anti-FOXM1, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative protein levels.
Cell Cycle Analysis by Flow Cytometry
This method assesses the effect of this compound or CDK6 knockout on cell cycle distribution.
Materials:
-
Treated or knockout cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and wash cells with PBS, then fix in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualization
References
- 1. Potential Target of CDK6 Signaling Pathway for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 8. Inducible deletion of CDK4 and CDK6 – deciphering CDK4/6 inhibitor effects in the hematopoietic system | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. CDK6 as a key regulator of hematopoietic and leukemic stem cell activation - PMC [pmc.ncbi.nlm.nih.gov]
YX-2-107: A Comparative Guide to a Selective CDK6 Chemical Probe
Cyclin-dependent kinase 6 (CDK6) is a critical regulator of cell cycle progression and has emerged as a significant therapeutic target in various cancers, particularly in hematologic malignancies.[1][2] Understanding its precise functions requires highly specific molecular tools. YX-2-107 is a potent and selective chemical probe designed to investigate CDK6 function through a distinct mechanism compared to traditional kinase inhibitors. This guide provides an objective comparison of this compound with other CDK6-targeting alternatives, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.
Mechanism of Action: PROTAC-Mediated Degradation
Unlike conventional small-molecule inhibitors that merely block the kinase activity of a target protein, this compound is a Proteolysis-Targeting Chimera (PROTAC).[3][4] A PROTAC is a heterobifunctional molecule that co-opts the cell's natural protein disposal system. This compound consists of three parts: a ligand that binds to CDK6, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[3][4] This ternary complex formation facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome.[4]
This degradation-based mechanism offers two key advantages over simple inhibition:
-
Elimination of Scaffolding Functions: It eradicates both the kinase-dependent and kinase-independent (scaffolding) roles of the CDK6 protein.[3][4]
-
Enhanced Selectivity: PROTACs can exhibit improved selectivity compared to the parent inhibitor from which they are derived.[5]
References
- 1. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CDK6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Navigating the Landscape of Resistance: A Comparative Guide to YX-2-107
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted protein degradation offers a promising new frontier in oncology. YX-2-107, a Proteolysis Targeting Chimera (PROTAC), has demonstrated significant potential by selectively inducing the degradation of Cyclin-Dependent Kinase 6 (CDK6). This novel mechanism of action provides a powerful tool against malignancies dependent on CDK6, including certain types of leukemia that are resistant to conventional tyrosine kinase inhibitors. However, as with any targeted therapy, the potential for acquired resistance is a critical consideration for long-term efficacy. This guide provides a comparative analysis of potential mechanisms of resistance to this compound, supported by experimental data from related compounds and detailed protocols to investigate these pathways.
Potential Mechanisms of Resistance to this compound
Acquired resistance to this compound, a CRBN-recruiting PROTAC, can be broadly categorized into two main areas: alterations in the PROTAC-mediated degradation machinery and compensatory signaling pathway activation.
1. Alterations in the Ubiquitin-Proteasome System:
The efficacy of this compound is intrinsically linked to the cellular machinery it hijacks. Any alterations in the components of this system can lead to resistance.
-
Mutations or Downregulation of the E3 Ligase Complex: this compound utilizes the Cereblon (CRBN) E3 ligase to tag CDK6 for degradation. Mutations in CRBN that prevent this compound binding or render the ligase non-functional are a primary potential resistance mechanism. Similarly, downregulation of CRBN expression would limit the availability of the E3 ligase, thereby reducing the efficacy of the PROTAC.[1]
-
Impaired Proteasome Function: As the final step of degradation occurs in the proteasome, any impairment in its function could lead to the accumulation of ubiquitinated CDK6 and confer resistance.
2. Target-Related Alterations:
Changes in the target protein, CDK6, can also mediate resistance.
-
CDK6 Mutations: Mutations in the CDK6 gene that prevent the binding of this compound to the CDK6 protein would directly inhibit its degradation. These mutations might not necessarily affect the kinase activity of CDK6, allowing it to continue driving cell proliferation.
-
CDK6 Amplification: A significant increase in the expression of CDK6 could overwhelm the degradation capacity of this compound, leading to a net increase in functional CDK6 and subsequent resistance. This has been observed as a resistance mechanism for traditional CDK4/6 inhibitors.
3. Upregulation of Compensatory Pathways:
Cancer cells can often adapt to the inhibition of one signaling pathway by upregulating parallel or downstream pathways to maintain proliferation and survival.
-
Activation of Alternative Cell Cycle Kinases: The cell cycle is regulated by multiple CDKs. Upon the degradation of CDK6, cells may upregulate the activity of other CDKs, such as CDK2 or CDK4, to compensate and drive cell cycle progression.[2][3][4][5][6] Increased expression of Cyclin E, which partners with CDK2, is a known mechanism of resistance to CDK4/6 inhibitors.
-
Activation of Pro-Survival Signaling Pathways (e.g., STAT3): Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling node that can promote cell survival and proliferation. Feedback activation of STAT3 has been identified as a resistance mechanism to various targeted therapies.[7][8][9] While a direct link to CDK6 degradation is still under investigation, it is plausible that the cellular stress induced by the loss of CDK6 could trigger the activation of the JAK/STAT3 pathway as a compensatory survival mechanism.
4. Increased Drug Efflux:
-
Upregulation of ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy. This is a common mechanism of multidrug resistance in cancer.[1]
Comparative Analysis of Resistance Mechanisms
The following table summarizes the potential resistance mechanisms to this compound and compares them with those observed for traditional small molecule inhibitors targeting similar pathways.
| Resistance Mechanism | This compound (PROTAC) | Alternative Therapies (e.g., Palbociclib - CDK4/6 inhibitor) |
| Target Modification | CDK6 mutations preventing PROTAC binding. | CDK4/6 mutations preventing inhibitor binding (less common). |
| Target Expression | CDK6 amplification overwhelming degradation capacity. | CDK6 amplification. |
| Drug Efflux | Upregulation of ABC transporters (e.g., P-glycoprotein). | Upregulation of ABC transporters. |
| E3 Ligase Machinery | Mutations or downregulation of CRBN or other ubiquitin-proteasome system components. | Not applicable. |
| Compensatory Pathways | Upregulation of CDK2/Cyclin E; Activation of pro-survival pathways like STAT3. | Upregulation of CDK2/Cyclin E; Activation of PI3K/AKT/mTOR and MAPK pathways. |
| Loss of Downstream Effector | Not a primary expected mechanism for a degrader. | Loss of functional Retinoblastoma (RB) protein. |
Experimental Protocols for Investigating Resistance
To investigate the potential mechanisms of resistance to this compound, a series of in vitro experiments can be performed.
Generation of this compound Resistant Cell Lines
Protocol:
-
Cell Culture: Culture a sensitive cancer cell line (e.g., a Ph+ ALL cell line) in standard growth medium.
-
Dose Escalation: Continuously expose the cells to increasing concentrations of this compound over a prolonged period (several months). Start with a concentration around the IC50 value and gradually increase it as the cells develop resistance.
-
Isolation of Resistant Clones: Once a resistant population is established (e.g., showing a >10-fold increase in IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Confirmation of Resistance: Confirm the resistant phenotype of the isolated clones by performing cell viability assays (e.g., MTT or CellTiter-Glo) and comparing their IC50 values to the parental sensitive cells.[10][11][12][13][14]
Characterization of Resistant Cell Lines
Protocol:
-
Protein Extraction: Prepare whole-cell lysates from both sensitive and resistant cell lines.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against CDK6, CRBN, p-STAT3 (Tyr705), total STAT3, CDK2, Cyclin E, and a loading control (e.g., GAPDH or β-actin).[15][16][17][18]
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.[19]
-
Analysis: Compare the protein expression levels between sensitive and resistant cells. Look for downregulation of CRBN, upregulation of CDK6, or activation of STAT3 in the resistant lines.
Protocol:
-
DNA/RNA Extraction: Isolate genomic DNA and total RNA from sensitive and resistant cell lines.
-
PCR and Sequencing: Amplify the coding regions of CDK6 and CRBN from genomic DNA by PCR. For RNA, first perform reverse transcription to obtain cDNA.
-
Sequence Analysis: Sequence the PCR products and compare the sequences from resistant cells to those from sensitive cells to identify any potential mutations.
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against CDK6 or a tag on an overexpressed protein.
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.
-
Elution and Western Blot: Elute the bound proteins and analyze the eluates by Western blotting using antibodies against CDK6 and CRBN.[20][21][22][23]
-
Analysis: A successful co-immunoprecipitation of both CDK6 and CRBN in the presence of this compound indicates the formation of the ternary complex. A lack of this interaction in resistant cells could point to mutations interfering with complex formation.
Visualizing the Pathways of Resistance
To better understand the complex interplay of molecules involved in the action of and resistance to this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Overview of potential resistance mechanisms.
Caption: Workflow for investigating resistance.
Conclusion
This compound represents a significant advancement in the targeted therapy of CDK6-dependent cancers. Understanding the potential mechanisms of resistance is paramount for the strategic development of this and future PROTAC-based therapies. The proposed mechanisms, including alterations in the E3 ligase machinery, target protein modifications, and activation of compensatory signaling pathways, provide a roadmap for future research. The experimental protocols outlined in this guide offer a practical framework for researchers to proactively investigate and ultimately overcome resistance to this promising new class of therapeutics. By anticipating and understanding these challenges, the full potential of targeted protein degradation can be realized in the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk2 and Cdk4 cooperatively control the expression of Cdc2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stat3 is tyrosine-phosphorylated through the interleukin-6/glycoprotein 130/Janus kinase pathway in breast cancer | springermedizin.de [springermedizin.de]
- 8. STAT3 modulates the DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 signal transducer and activator of transcription 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dojindo.com [dojindo.com]
- 15. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. origene.com [origene.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
YX-2-107: A Paradigm Shift in CDK Inhibition Through Targeted Protein Degradation
For Immediate Release
A novel molecule, YX-2-107, demonstrates significant advantages over traditional cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors by employing a distinct and highly specific mechanism of action. Unlike conventional inhibitors such as palbociclib (B1678290), ribociclib, and abemaciclib (B560072) that temporarily block the kinase activity of CDK4 and CDK6, this compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the CDK6 protein. This targeted protein degradation approach offers the potential for a more profound and durable anti-cancer effect, particularly in malignancies dependent on CDK6.
Preclinical data indicate that this compound is a potent and selective degrader of CDK6, with an IC50 of approximately 4.4 nM for in vitro degradation.[1][2] This unique mechanism of action, which eliminates the CDK6 protein rather than just inhibiting its function, has shown promising results in models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a disease where CDK6 expression is crucial for cancer cell growth.[3][4] In these models, this compound has demonstrated efficacy that is comparable or superior to the traditional CDK4/6 inhibitor, palbociclib.[2][3][4]
A New Class of CDK Inhibitor: Beyond Kinase Inhibition
Traditional CDK4/6 inhibitors have revolutionized the treatment of certain cancers, primarily hormone receptor-positive (HR+) breast cancer, by inducing cell cycle arrest.[5] However, their activity is reversible, and cancer cells can develop resistance. This compound's mechanism as a PROTAC offers a potential solution to these challenges. By recruiting the CRBN E3 ubiquitin ligase to CDK6, this compound flags the protein for destruction by the cell's natural protein disposal system, the proteasome.[2] This leads to the elimination of both the catalytic and non-catalytic functions of CDK6.
A key advantage of this compound is its remarkable selectivity for CDK6 over CDK4. While traditional inhibitors target both CDK4 and CDK6, this compound selectively degrades CDK6 while leaving CDK4 levels unaffected.[2][3] This specificity may lead to a better-tolerated safety profile, as the side effects of traditional CDK4/6 inhibitors are often linked to the inhibition of both kinases.
Comparative Analysis: this compound vs. Traditional CDK4/6 Inhibitors
The following tables summarize the key differences and available preclinical data for this compound in comparison to the established CDK4/6 inhibitors.
Table 1: Mechanism of Action and Selectivity
| Feature | This compound | Palbociclib | Ribociclib | Abemaciclib |
| Mechanism of Action | CDK6 Protein Degrader (PROTAC) | CDK4/6 Kinase Inhibitor | CDK4/6 Kinase Inhibitor | CDK4/6 Kinase Inhibitor |
| Target | Selective CDK6 Degradation | CDK4 and CDK6 Inhibition | CDK4 and CDK6 Inhibition | CDK4 and CDK6 Inhibition (also other kinases) |
| Selectivity | Highly selective for CDK6 degradation over CDK4 | Similar potency against CDK4 and CDK6 | Greater potency against CDK4 than CDK6 | Greater potency against CDK4 than CDK6 |
Table 2: In Vitro Potency
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | CDK6 | Degradation | ~4.4[1][2] |
| CDK4 | Kinase Inhibition | 0.69[2] | |
| CDK6 | Kinase Inhibition | 4.4[2] | |
| Palbociclib | CDK4/Cyclin D1 | Kinase Inhibition | 11[6] |
| CDK6/Cyclin D3 | Kinase Inhibition | 15[6] | |
| Ribociclib | CDK4/Cyclin D1 | Kinase Inhibition | 10[6] |
| CDK6/Cyclin D3 | Kinase Inhibition | 39[6] | |
| Abemaciclib | CDK4/Cyclin D1 | Kinase Inhibition | 2[6] |
| CDK6/Cyclin D3 | Kinase Inhibition | 9.9[6] |
Table 3: Preclinical Efficacy in Ph+ ALL Models
| Treatment | Efficacy | Model System |
| This compound | Comparable or superior to palbociclib in suppressing leukemia burden | Mouse xenograft models of Ph+ ALL[2][3][4] |
| Palbociclib | Used as a comparator, demonstrated anti-leukemic activity | Mouse xenograft models of Ph+ ALL |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and the methods used to evaluate these compounds, the following diagrams illustrate the CDK4/6 signaling pathway and a typical experimental workflow for a PROTAC like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
comparing YX-2-107 and BSJ-03-123 CDK6 degraders
A Comparative Guide to YX-2-107 and BSJ-03-123: Selective CDK6 Degraders for Cancer Research
This guide provides a detailed comparison of two selective Cyclin-Dependent Kinase 6 (CDK6) degraders, this compound and BSJ-03-123. Both molecules are Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of CDK6, a key regulator of cell cycle progression and a therapeutic target in various hematological malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanism, potency, selectivity, and supporting experimental data.
Overview and Mechanism of Action
Both this compound and BSJ-03-123 are bifunctional molecules that operate through the PROTAC mechanism. They function by simultaneously binding to CDK6 and an E3 ubiquitin ligase—in both cases, Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome.[2][3] This approach not only inhibits the kinase activity of CDK6 but eliminates the protein entirely, potentially overcoming resistance mechanisms associated with traditional kinase inhibitors.[4] this compound has been primarily investigated for its efficacy in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[3][5], while BSJ-03-123 has been characterized as a tool to probe CDK6 function in Acute Myeloid Leukemia (AML).[6][7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and BSJ-03-123 based on published research.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | BSJ-03-123 | Reference(s) |
| Degrader Type | CRBN-recruiting PROTAC | Palbociclib-based, CRBN-recruiting PROTAC | [1][2][3] |
| CDK6 Degradation IC₅₀/DC₅₀ | 4.4 nM (IC₅₀) | Sub-10 µM range (DC₅₀) | [5][8][9][10] |
| CDK6 Kinase Inhibition IC₅₀ | 4.4 nM | Not explicitly reported | [1] |
| CDK4 Kinase Inhibition IC₅₀ | 0.69 nM | 41.6 nM | [1][11] |
| CDK4 Degradation | No degradation observed | No degradation observed | [1][9][10] |
| Proteomic Selectivity | CDK6 was the only significantly downregulated protein out of 3,682 examined. | CDK6 was the only depleted protein among >5,000 quantified (100 nM, 1 hr). | [4][11] |
Table 2: Cellular and In Vivo Activity
| Parameter | This compound | BSJ-03-123 | Reference(s) |
| Primary Indication | Ph-positive Acute Lymphoblastic Leukemia (Ph+ ALL) | Acute Myeloid Leukemia (AML) | [5][6] |
| Cellular Effect | Induces S-phase arrest; Inhibits RB phosphorylation and FOXM1 expression. | Induces G1 cell-cycle arrest. | [8][12] |
| Recommended Cell Conc. | Effective degradation from 1.6 nM - 1000 nM. | 100-200 nM recommended; up to 1 µM. | [11][13] |
| In Vivo Efficacy | 150 mg/kg (i.p.) suppresses Ph+ ALL proliferation in mice. | Data not available in search results. | [5][8] |
| In Vivo Pharmacokinetics | 10 mg/kg (i.p., single dose) in mice: Cₘₐₓ of 741 nM; clears from plasma after 4 hours. | Data not available in search results. | [5][8] |
Signaling Pathway Context
CDK6, in complex with Cyclin D, is a critical driver of the G1-S phase transition in the cell cycle. It phosphorylates the Retinoblastoma (RB) protein, causing the release of the E2F transcription factor. E2F then activates genes required for DNA synthesis and S-phase entry. By degrading CDK6, both this compound and BSJ-03-123 effectively halt this process, leading to cell cycle arrest.[8][12]
References
- 1. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 2. BSJ-03-123 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BSJ-03-123 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BSJ-03-123 | Active Degraders | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Probe BSJ-03-123 | Chemical Probes Portal [chemicalprobes.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | CDK | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal of YX-2-107: A Guide for Laboratory Professionals
FOR IMMEDIATE IMPLEMENTATION: The proper disposal of YX-2-107, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade CDK6, is a critical aspect of laboratory safety and environmental responsibility. Due to its biological activity, all materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to the following procedures is essential to mitigate risks of exposure and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potent nature of this compound, a comprehensive approach to safety is paramount.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound. |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron is recommended when handling larger quantities or for procedures with a higher risk of splashes. | Protects against contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization. | Minimizes the risk of inhalation. |
All handling of this compound, including weighing, solution preparation, and the initiation of disposal procedures, should be conducted within a certified chemical fume hood to prevent the release of airborne particles.
Step-by-Step Disposal Protocol
The disposal of this compound and all contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1]
Waste Segregation at the Point of Generation
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[2]
-
Solid Waste: All solid materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Contaminated consumables (e.g., pipette tips, centrifuge tubes, vials, weigh boats, absorbent paper, and wipes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Liquid Waste: All liquid waste containing this compound must be collected separately. This includes:
-
Unused stock solutions.
-
Contaminated cell culture media.
-
Solvents used for rinsing contaminated glassware.
-
Waste Containment
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container should be clearly labeled for "Cytotoxic" or "Hazardous Chemical Waste."[2]
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. The container must be compatible with the solvents used (e.g., DMSO).
Waste Container Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and is essential for safety. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of waste accumulation.
-
The name of the principal investigator or research group.
-
Associated hazards (e.g., "Cytotoxic," "Potent Compound").
Storage of Hazardous Waste
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
Final Disposal
Once the waste container is full, or when the experiments are complete, arrange for its collection and final disposal through your institution's Environmental Health and Safety (EHS) department or an equivalent licensed hazardous waste management service. They will ensure that the waste is managed in accordance with local, state, and federal regulations.
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Inform colleagues in the immediate vicinity of the spill.
-
Evacuate (if necessary): For large or volatile spills, evacuate the area and contact your institution's EHS.
-
Spill Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE as described above.
-
For Liquid Spills: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.
-
For Solid Spills: Gently cover the spill with absorbent paper to avoid raising dust. Moisten the absorbent paper with a suitable solvent (e.g., 70% ethanol) to wet the powder before cleanup.
-
Carefully collect the absorbed material and all cleanup materials (e.g., contaminated wipes, absorbent pads) and place them into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), and all cleaning materials must also be disposed of as hazardous waste.
-
Experimental Protocols Context: Waste Generation
Understanding the experimental use of this compound provides context for the types of waste generated. A typical cell-based assay investigating the effects of this compound on CDK6 degradation would involve the following steps, all of which generate hazardous waste:
-
Stock Solution Preparation: this compound powder is dissolved in a solvent, typically DMSO, to create a high-concentration stock solution. All materials used (e.g., vials, pipette tips) are contaminated.
-
Cell Treatment: The stock solution is diluted in cell culture media and added to cell cultures. The resulting media and all labware (e.g., flasks, plates, pipette tips) are considered hazardous waste.
-
Analysis: Subsequent experimental steps, such as cell lysis and Western blotting, will generate further contaminated liquid and solid waste.
All materials from such a workflow that have come into contact with this compound must be disposed of as hazardous chemical waste.
Disposal Workflow and Signaling Pathway Diagrams
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Mechanism of this compound leading to CDK6 degradation.
References
Personal protective equipment for handling YX-2-107
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the PROTAC YX-2-107, ensuring laboratory safety and operational integrity.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective CDK6-degrading PROTAC (Proteolysis Targeting Chimera) used in preclinical research, particularly in studies related to Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Adherence to these guidelines is essential for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory practices for handling potent chemical compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash-prone procedures. | To protect eyes and face from splashes, dust, and aerosols. |
| Skin and Body Protection | Laboratory coat. For larger quantities or procedures with a high risk of exposure, additional protective clothing may be necessary. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To prevent inhalation of the compound, which may be harmful. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable material.
-
Weighing: If working with the solid form, weigh the compound in a ventilated enclosure to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste. Follow all applicable federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols: Standard Operating Procedure Workflow
The following diagram illustrates the standard procedure for donning and doffing Personal Protective Equipment when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
